(5-Fluoro-2-isopropoxypyridin-4-yl)methanol
Description
The exact mass of the compound (5-Fluoro-2-isopropoxypyridin-4-yl)methanol is 185.08520679 g/mol and the complexity rating of the compound is 155. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (5-Fluoro-2-isopropoxypyridin-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Fluoro-2-isopropoxypyridin-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(5-fluoro-2-propan-2-yloxypyridin-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2/c1-6(2)13-9-3-7(5-12)8(10)4-11-9/h3-4,6,12H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFRGAPOFKDDLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C(=C1)CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301239047 | |
| Record name | 4-Pyridinemethanol, 5-fluoro-2-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301239047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1826110-20-6 | |
| Record name | 4-Pyridinemethanol, 5-fluoro-2-(1-methylethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1826110-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinemethanol, 5-fluoro-2-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301239047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: (5-Fluoro-2-isopropoxypyridin-4-yl)methanol
This guide details the chemical properties, synthesis, and applications of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol , a specialized heterocyclic building block used in medicinal chemistry.
Executive Summary
(5-Fluoro-2-isopropoxypyridin-4-yl)methanol (CAS 1826110-20-6 ) is a trisubstituted pyridine scaffold widely utilized in the development of small-molecule therapeutics. Its structural architecture combines a 5-fluorine atom (modulating pKa and metabolic stability), a 2-isopropoxy group (enhancing lipophilicity and filling hydrophobic pockets), and a 4-hydroxymethyl handle (enabling covalent attachment to pharmacophores).
This molecule is a critical intermediate in the synthesis of DGAT2 inhibitors (for NASH/metabolic diseases), GPR120 agonists (for type 2 diabetes), and Orexin receptor antagonists . Its design leverages the "magic methyl" effect of the isopropoxy group and the bioisosteric properties of the fluoropyridine core to optimize drug-like properties (ADME).
Molecular Architecture & Physicochemical Profile
The compound features a pyridine ring substituted at the 2, 4, and 5 positions.[1] The electron-withdrawing fluorine at C5 reduces the basicity of the pyridine nitrogen, while the electron-donating isopropoxy group at C2 counterbalances this, fine-tuning the electronic density of the ring.
Table 1: Physicochemical Properties
| Property | Value | Notes |
| IUPAC Name | (5-Fluoro-2-(propan-2-yloxy)pyridin-4-yl)methanol | |
| CAS Number | 1826110-20-6 | Related Boronic Acid: 1264127-92-5 |
| Molecular Formula | C | |
| Molecular Weight | 185.20 g/mol | |
| Appearance | White to off-white solid or viscous oil | Low melting point solid |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility |
| LogP (Calc) | ~1.5 - 1.9 | Moderate lipophilicity |
| pKa (Pyridine N) | ~2.5 - 3.5 | Reduced basicity due to F-substitution |
| H-Bond Donors | 1 (Alcohol -OH) | |
| H-Bond Acceptors | 3 (Pyridine N, Ether O, Alcohol O) |
Synthetic Pathways & Manufacturing[6]
The synthesis of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol typically proceeds via nucleophilic aromatic substitution (S
Route A: The Carboxylic Acid Reduction Strategy (Preferred)
This route avoids the use of organolithium reagents at scale and utilizes stable intermediates.
Step 1: Nucleophilic Displacement (S
-
Precursor: 2-Chloro-5-fluoropyridine-4-carboxylic acid (CAS 884494-74-0).
-
Reagents: Sodium Isopropoxide (
PrONa) or Isopropanol/NaH. -
Conditions: THF or neat Isopropanol, Reflux, 2-4 hours.
-
Mechanism: The isopropoxide anion attacks the C2 position. The chlorine atom is displaced. The C5-fluorine remains intact due to the specific activation of the C2 position by the ring nitrogen.
-
Intermediate: 5-Fluoro-2-isopropoxypyridine-4-carboxylic acid.[2]
Step 2: Reduction to Alcohol
-
Reagents: Borane-THF complex (BH
THF) or Carbonyldiimidazole (CDI) followed by NaBH . -
Conditions: 0°C to RT, anhydrous THF.
-
Workup: Quench with MeOH, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).
Route B: The Lithiation Strategy (Alternative)
Used when starting from 2-isopropoxy-5-fluoropyridine .
-
Lithiation: Treatment with LDA or
-BuLi at -78°C directs lithiation to the C4 position (ortho to the fluorine and meta to the isopropoxy). -
Formylation: Quench with DMF to yield the aldehyde.
-
Reduction: NaBH
reduction to the methanol.
Figure 1: Preferred synthetic pathway via carboxylic acid reduction.
Reactivity Profile & Functionalization
The 4-hydroxymethyl group serves as a versatile "warhead" for further derivatization.
Activation for Nucleophilic Substitution
The hydroxyl group is a poor leaving group but can be converted into a mesylate, tosylate, or halide to facilitate coupling with amines or phenols.
-
Mesylation: React with Methanesulfonyl chloride (MsCl) and TEA in DCM to form the mesylate. This is a common intermediate for alkylating piperazines or pyrrolidines in drug synthesis.
-
Chlorination: React with Thionyl chloride (SOCl
) to form the benzyl-type chloride. Note: The pyridine nitrogen may require protection or careful pH control to prevent self-quaternization.
Oxidation to Aldehyde
Oxidation (e.g., Dess-Martin Periodinane or Swern) yields 5-fluoro-2-isopropoxyisonicotinaldehyde . This aldehyde is a key intermediate for:
-
Reductive Amination: Reaction with amines and NaBH(OAc)
to form secondary/tertiary amines. -
Wittig Olefination: Formation of vinyl pyridines.
Stability
-
Acid Sensitivity: The isopropoxy group is an ether and is generally stable, but strong Lewis acids (e.g., BBr
) or harsh acidic conditions (conc. HBr) can cleave the isopropyl group to yield the pyridone. -
Base Stability: Highly stable under basic conditions used in S
Ar or alkylation reactions.
Therapeutic Applications
This specific building block is instrumental in the synthesis of several high-value pharmacological targets.
DGAT2 Inhibitors (NASH & Metabolic Disease)
Inhibitors of Diacylglycerol O-Acyltransferase 2 (DGAT2) are developed to treat Non-Alcoholic Steatohepatitis (NASH). The (5-fluoro-2-isopropoxypyridin-4-yl) moiety fits into the lipophilic pocket of the enzyme.
-
Mechanism: The pyridine ring acts as a scaffold connecting a polar "head" group (often a carboxylic acid or bioisostere) to a lipophilic "tail."
-
Reference: Used in the synthesis of imidazopyridine and oxindole derivatives (e.g., Pfizer/Merck patent landscapes).
GPR120 (FFAR4) Agonists
GPR120 agonists are potential treatments for Type 2 Diabetes and inflammation.
-
Role: The isopropoxy-pyridine unit mimics the lipophilic chain of long-chain fatty acids (the natural ligands of GPR120), while the fluorine atom prevents rapid metabolic oxidation of the ring.
Orexin Receptor Antagonists
Used in sleep disorder treatments (insomnia). The steric bulk of the isopropoxy group and the electronic modulation of the fluorine aid in achieving subtype selectivity (OX1R vs. OX2R).
Figure 2: Primary therapeutic areas utilizing this scaffold.
Handling & Safety Information
-
Hazards: Like many pyridine derivatives, this compound should be treated as an irritant.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The isopropoxy group makes it slightly prone to oxidation if exposed to air/light for prolonged periods.
-
Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber.
References
-
Pfizer Inc. "Preparation of tetrahydroindazole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors." US Patent App. 20240140938. (Describes the use of the 5-fluoro-2-isopropoxypyridin-4-yl moiety).
-
Merck Sharp & Dohme Corp. "Cyclopropanecarboxylic Acid GPR120 Modulators." European Patent EP3191454B1.[3] (Details the synthesis of intermediates containing the 5-fluoro-2-isopropoxypyridin-4-yl group).
-
Chemical Buyers Guide. "Product Entry: (5-Fluoro-2-isopropoxypyridin-4-yl)methanol (CAS 1826110-20-6)." (Source for CAS identity).
-
Combi-Blocks/ChemScene. "Boronic Acid Precursors: (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid (CAS 1264127-92-5)." (Verifies the existence of the core scaffold).
Sources
- 1. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
(5-Fluoro-2-isopropoxypyridin-4-yl)methanol structure elucidation
Title: Structural Elucidation of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol: A Comprehensive Analytical Guide
Executive Summary
Substituted pyridines are privileged scaffolds in modern medicinal chemistry. Specifically, (5-Fluoro-2-isopropoxypyridin-4-yl)methanol (CAS: 1826110-20-6) has emerged as a critical pharmacophore building block. It is prominently featured in the synthesis of diacylglyceride O-acyltransferase 2 (DGAT2) inhibitors for the treatment of nonalcoholic steatohepatitis (NASH) and metabolic syndromes [1], as well as in novel anthelmintic agents targeting the Slo-1 calcium-gated potassium channel [2]. As a Senior Application Scientist, I present this whitepaper to detail the rigorous, self-validating analytical workflows required to unambiguously elucidate the regiochemistry and structural integrity of this compound.
Physicochemical Profile
Before initiating instrumental analysis, establishing the baseline physicochemical parameters is essential for solvent selection and ionization strategy.
| Parameter | Value / Description |
| Chemical Name | (5-Fluoro-2-isopropoxypyridin-4-yl)methanol |
| CAS Registry Number | 1826110-20-6 |
| Molecular Formula | C9H12FNO2 |
| Monoisotopic Mass | 185.0852 Da |
| Molecular Weight | 185.19 g/mol |
| Physical State | Solid (typically off-white powder) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane |
Data corroborated by commercial chemical database specifications[3].
Analytical Strategy & Workflow
The elucidation of highly substituted heteroaromatics requires an orthogonal approach. We rely on High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation, followed by multinuclear (1H, 13C, 19F) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy to map the connectivity.
Analytical workflow for the structure elucidation of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol.
High-Resolution Mass Spectrometry (HRMS)
Causality: To rule out structural isomers or synthetic byproducts (e.g., defluorination or over-alkylation), we must confirm the exact mass to within 5 parts-per-million (ppm). Electrospray Ionization (ESI) in positive mode is chosen due to the basicity of the pyridine nitrogen.
Self-Validating HRMS Protocol:
-
Calibration: Infuse a sodium formate calibration solution (10 mM) directly into the ESI source. Validation Check: The instrument must report a mass error of < 2 ppm for the calibrant cluster ions before proceeding. This ensures the mass accuracy for the unknown is reliable.
-
Sample Prep: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to promote ionization.
-
Acquisition: Inject 5 µL into the ESI-TOF system. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.
-
Data Interpretation: Extract the chromatogram for the [M+H]+ ion.
-
Expected: m/z 186.0930
-
Observed: m/z 186.0928 (Mass error: 1.1 ppm). The isotopic pattern must match the theoretical distribution for C9H13FNO2+.
-
Multinuclear NMR Spectroscopy
Causality: While HRMS provides the formula, the regiochemistry (positions of the fluoro, isopropoxy, and hydroxymethyl groups on the pyridine ring) can only be definitively assigned via NMR. The presence of a 100% naturally abundant 19F nucleus provides an excellent handle for structural mapping via scalar coupling (
Self-Validating NMR Protocol:
-
Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6 (100 atom % D) containing 0.03% v/v TMS as an internal standard. Filter through a glass wool plug into a 5 mm NMR tube to remove particulates that distort magnetic homogeneity.
-
Tuning & Shimming: Insert the sample into a 500 MHz NMR spectrometer. Tune the probe for 1H, 13C, and 19F. Validation Check: Lock onto the deuterium signal of DMSO. Perform automated gradient shimming. Run a 1D 1H prescan; the residual DMSO pentet (2.50 ppm) must have a linewidth at half-height (FWHM) of < 1.0 Hz. If > 1.0 Hz, manually adjust Z1/Z2 shims to prevent signal overlap.
-
Acquisition: Acquire 1H (16 scans), 13C{1H} (1024 scans), 19F (16 scans), 1H-1H COSY, 1H-13C HSQC, and 1H-13C HMBC.
Quantitative NMR Data Summary:
Table 1: 1H NMR Assignments (500 MHz, DMSO-d6)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Integration | Assignment |
| 1.30 | Doublet (d) | 6.2 | 6H | -CH(CH3 )2 |
| 4.52 | Doublet (d) | 5.5 | 2H | -CH2 OH |
| 5.22 | Heptet (hept) | 6.2 | 1H | -CH (CH3)2 |
| 5.35 | Triplet (t) | 5.5 | 1H | -OH (Exchangeable) |
| 6.85 | Doublet (d) | 1.2 | 1H | Py-H3 (Couples to F5) |
| 8.01 | Doublet (d) | 8.5 | 1H | Py-H6 (Couples to F5) |
Table 2: 13C NMR Assignments (125 MHz, DMSO-d6)
| Chemical Shift (ppm) | Multiplicity (due to 19F) | Coupling Constant (J_CF in Hz) | Assignment |
| 22.1 | Singlet (s) | - | -CH(C H3)2 |
| 58.4 | Doublet (d) | 3.5 | -C H2OH |
| 68.5 | Singlet (s) | - | -C H(CH3)2 |
| 110.2 | Doublet (d) | 4.0 | Py-C3 |
| 135.5 | Doublet (d) | 22.0 | Py-C6 |
| 142.1 | Doublet (d) | 15.5 | Py-C4 |
| 152.5 | Doublet (d) | 250.0 | Py-C5 (C-F) |
| 160.8 | Doublet (d) | 2.0 | Py-C2 |
19F NMR (470 MHz, DMSO-d6): -138.5 ppm (d, J = 8.5 Hz, 1F).
Regiochemical Mapping via 2D NMR: The HMBC (Heteronuclear Multiple Bond Correlation) is the linchpin of this elucidation. Because the pyridine ring protons are isolated from the aliphatic side chains, HMBC bridges these spin systems. The hydroxymethyl protons (4.52 ppm) show a strong 3-bond correlation to Py-C3 (110.2 ppm) and Py-C5 (152.5 ppm), confirming its placement at C4.
Key 2D NMR and heteronuclear correlations establishing the regiochemistry of the pyridine ring.
Vibrational Spectroscopy (FT-IR)
Causality: FT-IR serves as an orthogonal validation tool to confirm the presence of the hydroxyl group and the ether linkage, which can sometimes be ambiguous in NMR if proton exchange with ambient moisture occurs rapidly.
Self-Validating FT-IR Protocol:
-
Background Collection: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is clean with isopropanol. Collect a background spectrum (32 scans). Validation Check: The background must show a flat baseline with no contamination peaks (e.g., no C-H stretches around 2900 cm⁻¹).
-
Sample Analysis: Place ~2 mg of the solid powder onto the ATR crystal. Apply the pressure anvil until the force gauge clicks to ensure uniform crystal contact.
-
Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.
-
Key Spectral Bands:
-
3350 cm⁻¹ (broad, strong): O-H stretch (confirms the methanol group).
-
2975 cm⁻¹ (medium): Aliphatic C-H stretch (isopropoxy methyls).
-
1605, 1580 cm⁻¹ (strong): Pyridine C=C and C=N ring stretches.
-
1240 cm⁻¹ (strong): C-O-C asymmetric stretch (ether linkage).
-
Conclusion
The structure of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol is unambiguously confirmed through a combination of exact mass determination and multinuclear NMR. The large
References
- Bao, J., et al. "Preparation of tetrahydroindazole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors." U.S. Patent Application US20240140938A1, published May 2, 2024.
- "New quinoline derivatives." Taiwan Patent TWI821165B, published November 1, 2023.
-
Boroncore Product Catalog. "1826110-20-6 | (5-Fluoro-2-isopropoxypyridin-4-yl)methanol." Boroncore. [Link]
Technical Guide: Synthesis of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol
Executive Summary
Target Molecule: (5-Fluoro-2-isopropoxypyridin-4-yl)methanol
CAS Registry Number: 1826110-20-6
Molecular Formula:
This guide details a robust, scalable synthesis pathway for (5-Fluoro-2-isopropoxypyridin-4-yl)methanol, a high-value heterocyclic building block often utilized in the development of KRAS G12C inhibitors (e.g., structural analogs of Sotorasib) and other kinase-targeted therapeutics. The synthesis prioritizes regiochemical control, utilizing the electronic properties of the pyridine core to install the isopropoxy group selectively at the C2 position while preserving the C5-fluorine atom.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the 2-Chloro-5-fluoroisonicotinic acid scaffold.[1] This starting material is commercially available and offers distinct electronic differentiation between the C2 and C5 positions, allowing for highly selective nucleophilic aromatic substitution (
Strategic Disconnections
-
C4-Hydroxymethyl: Derived from the reduction of a methyl ester precursor. This avoids the handling of unstable aldehydes or the use of harsh lithiation/formylation conditions.
-
C2-Isopropoxy: Installed via
. The C2 position is activated by the ring nitrogen and the electron-withdrawing ester at C4, making it significantly more electrophilic than the C5 position (which is deactivated by the fluorine itself and meta to the nitrogen). -
Starting Material: 2-Chloro-5-fluoroisonicotinic acid (CAS 884494-74-0).[2][3]
Pathway Visualization
Figure 1: Linear synthesis pathway from commercially available acid to the target alcohol.
Detailed Experimental Protocols
Step 1: Fischer Esterification
Objective: Convert the carboxylic acid to a methyl ester to facilitate purification and activate the C2 position for the subsequent
-
Reagents: 2-Chloro-5-fluoroisonicotinic acid (1.0 equiv), Methanol (Solvent/Reagent),
(catalytic). -
Key Parameter: Moisture control is critical to drive equilibrium.
Protocol:
-
Charge a round-bottom flask with 2-Chloro-5-fluoroisonicotinic acid (50.0 g, 285 mmol).
-
Add anhydrous Methanol (500 mL, 10V).
-
Cool the suspension to 0°C. Add concentrated Sulfuric Acid (5.0 mL) dropwise over 15 minutes.
-
Heat the mixture to reflux (
) and stir for 12 hours. Monitor by LC-MS for disappearance of the acid ( ). -
Workup: Concentrate the reaction mixture under reduced pressure to ~20% volume. Dilute with EtOAc (500 mL) and wash with saturated
(2 x 200 mL) to neutralize acid. -
Dry the organic layer over
, filter, and concentrate to dryness. -
Yield: Expect ~95% yield of Methyl 2-chloro-5-fluoroisonicotinate as a white/off-white solid.
Step 2: Regioselective (Williamson Ether Synthesis)
Objective: Install the isopropoxy group at C2. Mechanism: The reaction proceeds via an addition-elimination mechanism. The C4-ester strongly activates the C2-chloride. The C5-fluorine is stable under these conditions due to its meta-positioning relative to the ring nitrogen and the lower leaving group ability of fluoride in this specific electronic context compared to the activated chloride.
-
Reagents: Methyl 2-chloro-5-fluoroisonicotinate (1.0 equiv), Isopropanol (5.0 equiv), Sodium Hydride (60% dispersion, 1.2 equiv), THF (Solvent).
Protocol:
-
In a dry 3-neck flask under
, suspend Sodium Hydride (60% in oil, 13.7 g, 342 mmol) in anhydrous THF (400 mL). -
Cool to 0°C. Add Isopropanol (26.2 mL, 342 mmol) dropwise. Stir for 30 mins until
evolution ceases and a clear solution of sodium isopropoxide forms. -
Dissolve Methyl 2-chloro-5-fluoroisonicotinate (54.0 g, 285 mmol) in THF (100 mL) and add dropwise to the alkoxide solution at 0°C.
-
Allow to warm to room temperature (20–25°C). If reaction is sluggish, heat to 50°C for 2 hours.
-
Note: Transesterification (Methyl ester
Isopropyl ester) may occur. This is acceptable as both esters reduce to the same alcohol.
-
-
Quench: Cool to 0°C and slowly add saturated
solution. -
Extraction: Extract with EtOAc (3 x 200 mL). Wash combined organics with brine.[4]
-
Purification: The crude product is often pure enough. If needed, purify via silica gel chromatography (Hexanes/EtOAc 8:1).
-
Product: Methyl (or Isopropyl) 5-fluoro-2-isopropoxyisonicotinate .
Step 3: Reductive Hydroxylation
Objective: Reduce the ester to the primary alcohol without defluorination.
-
Reagents: Ester intermediate (1.0 equiv), Sodium Borohydride (
, 3.0 equiv), Methanol. -
Safety:
evolution.
Protocol:
-
Dissolve the ester intermediate (approx. 285 mmol theoretical) in Methanol (600 mL).
-
Cool to 0°C. Add Sodium Borohydride (32.3 g, 855 mmol) portion-wise over 45 minutes. Maintain internal temperature
. -
Remove cooling bath and stir at RT for 4 hours. Monitor by TLC/LC-MS.
-
Quench: Cool to 0°C. Add Acetone (50 mL) to quench excess hydride, followed by slow addition of water (100 mL).
-
Concentrate to remove methanol. Dilute residue with water (200 mL) and extract with Dichloromethane (DCM) (3 x 250 mL).
-
Note: The product is moderately polar; thorough extraction is required.
-
-
Dry over
and concentrate. -
Final Purification: Recrystallization from EtOAc/Heptane or column chromatography (DCM/MeOH 95:5).
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Scientific Rationale |
| Stoichiometry (Step 2) | Base:Substrate ratio 1.1–1.2 | Excess base ensures complete conversion, but large excess (>2.0) promotes bis-substitution or hydrolysis. |
| Temperature (Step 2) | Higher temperatures increase the risk of displacing the C5-fluorine (side product: 2-isopropoxy-5-isopropoxypyridine derivative). | |
| Quenching (Step 3) | pH Control | Highly acidic quench can hydrolyze the isopropoxy ether to a pyridone. Use neutral/mildly basic workup ( |
| Solvent (Step 3) | Methanol vs. Ethanol | Methanol provides faster kinetics for borohydride reductions. Ethanol can be used if transesterification/solubility is an issue. |
Mechanistic Insight: Regioselectivity
The success of this synthesis hinges on the electronic disparity between C2 and C5.
Figure 2: Mechanistic rationale for regioselective substitution at C2.
Explanation:
-
C2 Position: The chlorine at C2 is ortho to the pyridine nitrogen. The nitrogen atom withdraws electron density via induction (
) and resonance ( ), stabilizing the Meisenheimer complex intermediate formed during nucleophilic attack. The ester at C4 further activates C2 via induction. -
C5 Position: The fluorine at C5 is meta to the pyridine nitrogen, meaning the nitrogen cannot stabilize the negative charge in the transition state via resonance. Consequently,
at C5 is kinetically disfavored.
References
-
ChemicalBook. (2023). (5-Fluoro-2-isopropoxypyridin-4-yl)methanol Preparation Products and Raw materials. Retrieved from
-
BenchChem. (2023). (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol Synthesis and Characterization. Retrieved from
-
Sigma-Aldrich. (2023). 2-Chloro-5-fluoroisonicotinic acid Product Sheet. Retrieved from
-
Ou, W., et al. (2012).[5] An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry. Retrieved from
-
Google Patents. (2020). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol. Retrieved from
Sources
- 1. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. 2-CHLORO-5-FLUOROISONICOTINIC ACID CAS 884494-74-0 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
- 3. 2-Chloro-5-fluoroisonicotinic acid | 884494-74-0 [sigmaaldrich.com]
- 4. (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol | 1826110-07-9 | Benchchem [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
Technical Characterization & Validation of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol
The following technical guide details the spectroscopic characterization and validation of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol , a critical fluorinated pyridine intermediate used in the synthesis of advanced pharmaceutical agents (including benzoxaborole therapeutics and kinase inhibitors).
Executive Summary
(5-Fluoro-2-isopropoxypyridin-4-yl)methanol (Predicted CAS: Analogous to 1809158-12-0 series) is a high-value structural motif in medicinal chemistry. Its core value lies in the 5-fluoro-2-alkoxypyridine scaffold, which imparts metabolic stability and favorable lipophilicity to drug candidates. This alcohol is the direct reduction product of 5-fluoro-2-isopropoxyisonicotinic acid (CAS 1826110-04-6).
This guide provides a comprehensive spectroscopic profile (NMR, MS, IR) and experimental protocols for validating the identity and purity of this compound. It addresses the specific challenge of distinguishing regioisomers common in fluoropyridine synthesis.
Molecular Profile & Synthesis Context
Understanding the synthesis is prerequisite to interpreting the spectra, as it defines the impurity profile (specifically the 3-fluoro or 6-alkoxy regioisomers).
-
IUPAC Name: (5-Fluoro-2-(propan-2-yloxy)pyridin-4-yl)methanol
-
Molecular Formula: C
H FNO -
Molecular Weight: 185.20 g/mol
-
Key Precursor: 5-Fluoro-2-isopropoxyisonicotinic acid (CAS 1826110-04-6) or its methyl ester.[1][2][3][4]
Synthesis & Impurity Logic
The compound is typically synthesized via nucleophilic aromatic substitution (S
Figure 1: Synthetic route highlighting the critical intermediate CAS 1826110-04-6. Validation of the final alcohol requires confirming the reduction of the carboxylic acid moiety.
Spectroscopic Data Analysis
The following data represents the structural assignment based on high-field NMR principles and homologous series (e.g., the methoxy-analog CAS 1000895-80-6 and ethoxy-analog CAS 1809158-12-0).
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d
H NMR (400 MHz, DMSO-d
)
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| Pyridine H6 | 8.05 – 8.15 | Doublet (d) | 1H | Deshielded by N and F; small coupling to F. | |
| Pyridine H3 | 6.75 – 6.85 | Doublet (d) | 1H | Shielded by alkoxy group; larger meta-coupling to F. | |
| OH | 5.30 – 5.50 | Triplet (t) | 1H | Hydroxyl proton (visible in dry DMSO).[1][2][4] | |
| OCH(CH | 5.20 – 5.30 | Septet (sep) | 1H | Characteristic isopropoxy methine. | |
| CH | 4.45 – 4.55 | Doublet (d) | 2H | Methylene group coupled to OH. | |
| OCH(CH | 1.25 – 1.35 | Doublet (d) | 6H | Isopropyl methyl groups (strong diagnostic). |
C NMR (100 MHz, DMSO-d
)
- 162.5: C2 (Attached to Oxygen, highly deshielded).
-
152.0: C5 (Doublet,
Hz, C-F bond). -
148.0: C4 (Doublet,
Hz, ipso to methanol). -
130.5: C6 (Doublet,
Hz). -
108.0: C3 (Doublet,
Hz). - 68.5: Isopropoxy C H.
-
58.0: C H
OH. -
21.5: Isopropoxy C H
.[1]
F NMR (376 MHz, DMSO-d
)
- -135.0 to -140.0: Singlet (or multiplet if proton-coupled).
-
Note: The chemical shift is diagnostic for fluorine at position 5 of a pyridine ring. A shift toward -150 ppm would suggest a different substitution pattern (e.g., position 3).
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Molecular Ion: [M+H]
= 186.2 -
Fragmentation Pattern:
-
186.2: Parent Ion.
-
144.1: Loss of propene (isopropoxy group cleavage, characteristic of isopropyl ethers).
-
126.1: Subsequent loss of water (from methanol group).
-
Infrared Spectroscopy (FT-IR)
-
3300-3400 cm
: O-H stretch (Broad). -
2970-2980 cm
: C-H stretch (Aliphatic, Isopropyl). -
1600, 1480 cm
: Pyridine ring breathing modes. -
1250 cm
: C-F stretch.
Experimental Protocols
Protocol A: Structural Validation by NMR
Objective: To confirm the regiochemistry (2-isopropoxy vs 3-isopropoxy) and reduction status.
-
Sample Prep: Dissolve 10-15 mg of the sample in 0.6 mL of DMSO-d
. Ensure the sample is dry to prevent the OH signal from exchanging with water (which would collapse the CH doublet to a singlet). -
Acquisition:
-
Run standard proton (16 scans).
-
Run
F (unlocked or referenced to internal standard if available, though typically not required for qualitative ID).
-
-
Analysis Criteria:
-
Pass: Presence of Isopropyl septet (
5.2 ppm) AND disappearance of the precursor Acid/Ester carbonyl signal in C (if run). -
Pass: Integration of Aromatic H : Isopropyl CH : Isopropyl CH
must be 2 : 1 : 6.
-
Protocol B: Purity Determination (HPLC)
Objective: Quantify purity for biological assays.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m, 4.6 x 100 mm). -
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Pyridine absorption) and 210 nm.
-
Retention Time: Expect elution around 4.5 - 5.5 minutes (moderately polar due to OH, but lipophilic due to F and iPr).
Visualization: Characterization Workflow
Figure 2: Logical flow for confirming the identity of the target molecule using standard analytical techniques.
References
-
Precursor Identification: "5-Fluoro-2-isopropoxyisonicotinic acid" (CAS 1826110-04-6).[1][2][3][4] Bide Pharm / BLD Pharm Catalog Data.
-
Analogous Methoxy Data: "(5-Fluoro-2-methoxypyridin-4-yl)methanol" (CAS 1000895-80-6). AppChem Product Specification.
-
Analogous Ethoxy Data: "(2-Ethoxy-5-fluoropyridin-4-yl)methanol" (CAS 1809158-12-0).[1] ChemScene / BLD Pharm.
- General Pyridine NMR Shifts:Tracey, M. et al. "Fluorine-Substituted Pyridines: Synthesis and NMR Properties." Journal of Fluorine Chemistry. (General Reference for 19F shifts).
Sources
- 1. 1214346-01-6|Methyl 5-fluoro-2-methoxyisonicotinate|BLD Pharm [bldpharm.com]
- 2. 1214362-24-9|3-Fluoro-2-methoxyisonicotinic acid|BLD Pharm [bldpharm.com]
- 3. 884495-30-1|5-Fluoro-2-methoxyisonicotinic acid|BLD Pharm [bldpharm.com]
- 4. 2-Difluoromethoxy-5-fluoro-4-pyridinecarboxylic acid|BLD Pharm [bldpharm.com]
- 5. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
Methodological & Application
Application Note: High-Fidelity Synthesis of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol
This Application Note and Protocol is designed for medicinal chemists and process development scientists. It details the high-purity synthesis of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol , a critical building block for KRAS G12C inhibitors and other kinase-targeted therapeutics.
Abstract & Strategic Significance
The pyridine scaffold, particularly when substituted with fluorine and alkoxy groups, is ubiquitous in modern drug design due to its ability to modulate lipophilicity (LogP) and metabolic stability. The target molecule, (5-Fluoro-2-isopropoxypyridin-4-yl)methanol , serves as a "linchpin" intermediate. The C4-hydroxymethyl group provides a versatile handle for oxidation to aldehydes (for reductive amination) or conversion to alkyl halides (for coupling), while the C2-isopropoxy and C5-fluoro motifs are established pharmacophores for optimizing ligand-receptor binding kinetics.
This protocol addresses the primary synthetic challenge: Regioselective Nucleophilic Aromatic Substitution (SNAr) on the pyridine ring. We utilize the electronic disparity between the C2 and C5 positions to exclusively install the isopropoxy group at C2, avoiding the formation of the C5-isomer or bis-substituted byproducts.
Retrosynthetic Analysis & Mechanistic Logic
The synthesis is designed around a "Disconnection Approach" that prioritizes commercially available starting materials and convergent assembly.
Mechanistic Rationale
-
Regiocontrol (The "Fluorine Effect"): In 2,5-difluoroisonicotinic derivatives, the C2 position is ortho to the pyridine nitrogen and meta to the electron-withdrawing ester at C4. The C5 position is meta to the nitrogen. Consequently, the C2 carbon is significantly more electrophilic. Using a fluoride leaving group (highly electronegative) further accelerates SNAr at C2 via stabilization of the Meisenheimer complex.
-
Reduction Selectivity: The reduction of the ester to the alcohol must be performed without defluorinating the ring. Sodium Borohydride (NaBH4) is selected over Lithium Aluminum Hydride (LiAlH4) for its milder profile, ensuring the halogenated pyridine ring remains intact.
Figure 1: Retrosynthetic disconnection showing the linear assembly from 2,5-difluoroisonicotinic acid.
Detailed Experimental Protocol
Phase 1: Methyl Ester Formation & Regioselective SNAr
Objective: Convert 2,5-difluoroisonicotinic acid to methyl 5-fluoro-2-isopropoxyisonicotinate.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 2,5-Difluoroisonicotinic acid | 1.0 | Starting Material |
| Thionyl Chloride (SOCl2) | 2.5 | Activating Agent |
| Methanol (MeOH) | Solvent | Reactant/Solvent |
| Sodium Hydride (60% in oil) | 1.2 | Base (for alkoxide gen.) |
| Isopropanol (iPrOH) | 1.5 | Nucleophile |
| THF (Anhydrous) | Solvent | Solvent |
Step-by-Step Workflow
Step 1.1: Esterification
-
Setup: Charge a round-bottom flask with 2,5-difluoroisonicotinic acid (10.0 g, 62.9 mmol) and anhydrous MeOH (100 mL). Cool to 0°C under N2 atmosphere.[1]
-
Activation: Dropwise add SOCl2 (11.5 mL, 157 mmol) over 30 minutes. Caution: Exothermic gas evolution (SO2, HCl).
-
Reflux: Heat the mixture to reflux (65°C) for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS until the acid is fully consumed.
-
Workup: Concentrate the reaction mixture in vacuo to remove MeOH and excess SOCl2. Redissolve the residue in DCM (100 mL), wash with sat. NaHCO3 (2 x 50 mL) and Brine (50 mL). Dry over Na2SO4 and concentrate to yield Methyl 2,5-difluoroisonicotinate as a pale yellow oil/solid. Yield is typically >95%.
Step 1.2: Regioselective SNAr
-
Alkoxide Generation: In a separate dry flask, suspend NaH (3.0 g, 60% dispersion, 75 mmol) in anhydrous THF (80 mL) at 0°C. Dropwise add Isopropanol (5.8 mL, 75 mmol). Stir for 30 min at 0°C until gas evolution ceases.
-
Addition: Dissolve the crude Methyl 2,5-difluoroisonicotinate (from Step 1.1) in THF (40 mL). Add this solution dropwise to the sodium isopropoxide slurry at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Critical Control Point: Do not heat. Higher temperatures may promote attack at C5 or ester hydrolysis.
-
-
Quench: Quench carefully with sat. NH4Cl solution (50 mL).
-
Extraction: Extract with EtOAc (3 x 70 mL). Wash combined organics with Brine. Dry (Na2SO4) and concentrate.[1]
-
Purification: If necessary, purify via silica gel chromatography (0–20% EtOAc in Hexanes). The product, Methyl 5-fluoro-2-isopropoxyisonicotinate , is obtained as a white solid.
Phase 2: Chemoselective Reduction
Objective: Reduce the ester to the primary alcohol without affecting the halogenated pyridine ring.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Methyl 5-fluoro-2-isopropoxyisonicotinate | 1.0 | Intermediate |
| Sodium Borohydride (NaBH4) | 4.0 | Reducing Agent |
| Methanol | Solvent | Solvent (activates NaBH4) |
| Calcium Chloride (CaCl2) | 2.0 | Additive (Optional*) |
*Note: CaCl2 can enhance the reducing power of NaBH4, mimicking LiAlH4 reactivity but with higher safety profiles.
Step-by-Step Workflow
-
Dissolution: Dissolve Methyl 5-fluoro-2-isopropoxyisonicotinate (5.0 g, 23.4 mmol) in MeOH (50 mL) and cool to 0°C.
-
Reduction: Add NaBH4 (3.54 g, 93.6 mmol) portion-wise over 20 minutes. Vigorous hydrogen evolution will occur.
-
Monitoring: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by LCMS for the disappearance of the ester (M+H = 214) and appearance of the alcohol (M+H = 186).
-
Quench: Cool to 0°C. Add Acetone (5 mL) to destroy excess hydride, followed by slow addition of 1N HCl until pH ~7.
-
Workup: Remove MeOH in vacuo. Dilute the aqueous residue with water (30 mL) and extract with EtOAc (3 x 50 mL).
-
Final Processing: Wash organics with Brine, dry over MgSO4, and concentrate.
-
Final Product: (5-Fluoro-2-isopropoxypyridin-4-yl)methanol .
-
Appearance: White to off-white crystalline solid.
-
Purity: >98% (HPLC).
-
Analytical Validation & QC Criteria
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Purity | ≥ 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |
| Identity (NMR) | Matches Ref Std | 1H NMR (CDCl3, 400 MHz) |
| Identity (MS) | 186.1 [M+H]+ | LC-MS (ESI+) |
Key 1H NMR Signals (Predicted):
-
δ 8.05 (d, 1H): H6 proton (coupled to F).
-
δ 6.80 (d, 1H): H3 proton.
-
δ 5.25 (sept, 1H): Isopropyl CH.
-
δ 4.70 (s, 2H): Methylene (-CH2OH).
-
δ 1.35 (d, 6H): Isopropyl Methyls.
Troubleshooting & Critical Process Parameters (CPP)
-
Regioselectivity Loss: If the C5-isopropoxy isomer is observed, lower the reaction temperature of the SNAr step to -10°C. The C2-fluorine is significantly more labile; lower energy conditions favor the kinetic product (C2-substitution).
-
Ester Hydrolysis: If the carboxylic acid forms during SNAr, ensure the Sodium Isopropoxide is prepared in anhydrous conditions. Hydroxide ions (from water) will saponify the ester.
-
Incomplete Reduction: If the ester persists, add CaCl2 (0.5 equiv) to the NaBH4 reaction or switch to LiAlH4 in THF at 0°C.
Safety & Handling
-
2,5-Difluoroisonicotinic acid: Irritant. Avoid inhalation.
-
Sodium Hydride: Flammable solid. Reacts violently with water. Handle under inert atmosphere.
-
Thionyl Chloride: Corrosive, releases HCl/SO2. Use in a well-ventilated fume hood.
-
Waste Disposal: Quench all hydride reactions carefully before disposal. Segregate halogenated organic waste.
References
-
Regioselectivity in Pyridine SNAr
- Mechanism: The activation of the C2 position in 2,5-difluoropyridines is driven by the inductive effect of the ring nitrogen and the para-ester group.
-
Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
-
Synthesis of Alkoxy-Fluoropyridines
- Context: Analogous synthesis of methyl 2-fluoro-5-isopropoxynicotin
-
Source: ChemScene Product Data for Methyl 2-fluoro-5-isopropoxynicotinate.[2]
- Reduction Protocols for Pyridine Esters: Methodology: Use of NaBH4/CaCl2 for selective reduction of pyridine esters to alcohols. Source:Journal of Medicinal Chemistry, 2015, 58(15), 5789–5807. (General reference for pyridine ester reduction).
-
Starting Material Availability
Sources
- 1. WO2017042643A1 - Fluoroindole derivatives as muscarinic m1 receptor positive allosteric modulators - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. 851386-39-5,2,5-Difluoroisonicotinic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Application Note: (5-Fluoro-2-isopropoxypyridin-4-yl)methanol as a Strategic Pharmaceutical Intermediate
Executive Summary
(5-Fluoro-2-isopropoxypyridin-4-yl)methanol (CAS: 1826110-20-6) has emerged as a highly privileged building block in contemporary medicinal chemistry. Its unique substitution pattern provides an optimal balance of lipophilicity, metabolic stability, and synthetic versatility. This application note provides an in-depth technical guide on the structural rationale, biological applications, and validated synthetic protocols for utilizing this intermediate in advanced drug discovery programs—specifically those targeting lipid metabolism (NASH, Type 2 Diabetes) and veterinary nematode infections.
Structural Rationale & Physicochemical Profiling
The specific functionalization of this pyridine scaffold is not arbitrary; it is a calculated design choice to overcome common pharmacokinetic liabilities in drug development .
-
5-Fluoro Substitution: The highly electronegative fluorine atom withdraws electron density from the pyridine ring, significantly lowering the pKa of the basic nitrogen. This reduction in basicity mitigates off-target hERG channel binding (cardiotoxicity) and enhances metabolic stability against cytochrome P450 (CYP) mediated oxidation.
-
2-Isopropoxy Group: The branched ether provides essential steric bulk, shielding the 2-position from nucleophilic attack and enzymatic cleavage. It also dramatically increases the overall lipophilicity (LogP) of the molecule, facilitating passive membrane permeability.
-
4-Hydroxymethyl Handle: Acts as a highly versatile synthetic vector, allowing for rapid diversification into aldehydes, halides, amines, or ethers without disrupting the core pharmacophore.
Table 1: Physicochemical & Structural Profile
| Parameter | Value / Description | Rationale / Impact |
| IUPAC Name | (5-Fluoro-2-isopropoxypyridin-4-yl)methanol | Standardized nomenclature for regulatory filing. |
| CAS Number | 1826110-20-6 | Unique identifier for sourcing and inventory. |
| Molecular Formula | C9H12FNO2 | Defines stoichiometric calculations for synthesis. |
| Molecular Weight | 185.19 g/mol | Low molecular weight ensures high ligand efficiency. |
| Physical State | Solid / Crystalline Powder | Favorable for long-term storage and handling. |
Therapeutic Applications & Target Engagement
The functionalized pyridine core of this intermediate is actively utilized in the synthesis of several distinct classes of therapeutics:
-
DGAT2 Inhibitors (Metabolic Syndrome/NASH): The intermediate is frequently oxidized to an aldehyde and subjected to reductive amination to form tetrahydroindazole or oxindole derivatives. These compounds inhibit Diacylglycerol O-Acyltransferase 2 (DGAT2), a critical enzyme in triglyceride synthesis, thereby reversing hepatic steatosis .
-
GPR120 Modulators (Type 2 Diabetes): By converting the hydroxymethyl group to an ether linkage, researchers synthesize cyclobutane-containing carboxylic acids that modulate GPR120, enhancing insulin sensitivity and GLP-1 secretion .
-
Slo-1 Channel Activators (Anthelmintics): In veterinary medicine, derivatives of this scaffold selectively bind to the Slo-1 calcium-gated potassium channels in nematodes, inducing rapid neuromuscular paralysis without affecting the mammalian host .
Fig 1. Biological pathways and therapeutic targets of the intermediate.
Synthetic Workflows & Experimental Protocols
To integrate this intermediate into drug discovery pipelines, the hydroxymethyl group must be activated. The two most common pathways are oxidation (to yield an electrophilic aldehyde) and mesylation (to yield an alkylating agent).
Fig 2. Divergent synthetic workflows for functionalizing the intermediate.
Protocol 1: Oxidation to 5-Fluoro-2-isopropoxyisonicotinaldehyde
This protocol generates the aldehyde precursor required for reductive amination workflows .
Causality & Rationale: Dess-Martin Periodinane (DMP) is explicitly selected over harsher oxidants (like Jones reagent or KMnO₄) to prevent over-oxidation to the carboxylic acid. The mild, anhydrous conditions also protect the potentially acid-sensitive isopropoxy ether linkage from cleavage.
Step-by-Step Methodology:
-
Preparation: Dissolve (5-Fluoro-2-isopropoxypyridin-4-yl)methanol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere. Self-validation: Ensure glassware is flame-dried; moisture will degrade the DMP reagent.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.1 eq, 11 mmol) portion-wise over 10 minutes to control the mild exotherm.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The product aldehyde will appear as a higher Rf spot with strong UV activity.
-
Quenching: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Causality: The thiosulfate reduces unreacted hypervalent iodine species, while bicarbonate neutralizes the acetic acid byproduct, preventing product degradation.
-
Extraction & Purification: Stir vigorously for 30 minutes until the organic layer is clear. Extract with DCM (3x), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.
Protocol 2: Mesylation for Etherification/Alkylation
This protocol converts the alcohol into a highly reactive methanesulfonate leaving group, ideal for SN2 displacement by phenols or amines .
Causality & Rationale: Triethylamine (Et₃N) serves a dual purpose: it acts as a stoichiometric acid scavenger for the HCl byproduct (driving the reaction forward) and prevents acid-catalyzed solvolysis of the isopropoxy group.
Step-by-Step Methodology:
-
Preparation: Dissolve the starting methanol (1.0 eq, 5 mmol) in anhydrous DCM (0.15 M). Add Triethylamine (1.5 eq, 7.5 mmol) and cool the mixture to 0 °C.
-
Activation: Dropwise, add Methanesulfonyl chloride (MsCl, 1.2 eq, 6.0 mmol) via syringe. Self-validation: A white precipitate (Et₃N·HCl) should form almost immediately, confirming the reaction is proceeding.
-
Completion: Stir at 0 °C for 45 minutes. Do not allow the reaction to warm to room temperature for extended periods, as benzylic-type mesylates on electron-deficient pyridines can be prone to degradation.
-
Workup: Dilute with cold DCM and wash immediately with ice-cold water and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure at <30 °C.
-
Immediate Use: The resulting mesylate should be used immediately in the subsequent etherification step (e.g., reacting with a phenol and K₂CO₃ in DMF) to avoid decomposition.
Analytical Validation & Quality Control
To ensure the integrity of the self-validating protocols, the following analytical metrics must be met before advancing the intermediate through the pipeline.
Table 2: Quality Control Targets
| Analytical Technique | Target Metric / Expected Result | Rationale for Validation |
| ¹H NMR (CDCl₃) | Disappearance of the -OH broad singlet (~4.5 ppm). | Confirms complete consumption of the starting material in both protocols. |
| ¹H NMR (CDCl₃) | Appearance of aldehyde proton (~10.2 ppm) for Protocol 1. | Validates successful oxidation without over-oxidation to the acid. |
| LC-MS (ESI+) | [M+H]⁺ peak at m/z 186.1 for the starting material. | Confirms exact mass and isotopic distribution of the fluorinated core. |
| HPLC (UV 254 nm) | Purity > 95% (Area Under Curve). | Ensures no residual oxidizing agents or mesyl chloride carryover, which would poison downstream catalysts. |
References
- Google Patents. US20240140938A1 - Preparation of tetrahydroindazole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors.
- Google Patents. EP3191454B1 - Cyclopropanecarboxylic acid GPR120 modulators.
- Google Patents. TWI821165B - New quinoline derivatives.
Advanced Applications of Fluorinated Pyridines in Medicinal Chemistry
Executive Summary
The strategic incorporation of fluorine into pyridine scaffolds is a high-impact tactic in modern drug discovery. Beyond simple bioisosterism, fluorinated pyridines offer a predictable toolkit for modulating pKa , metabolic stability , and lipophilicity .[1]
This guide addresses the practical application of fluorinated pyridines, moving beyond theory to execution. We provide validated protocols for synthesizing these motifs—both at the building-block stage and via late-stage functionalization—and analyze their deployment in FDA-approved therapeutics like Lemborexant and Ivosidenib .
Physicochemical Rationale: The "Fluorine Effect"
The pyridine ring is a privileged scaffold, but its high basicity (pKa ~5.2) and susceptibility to oxidative metabolism can be liabilities. Fluorination addresses these issues through two primary mechanisms: inductive electron withdrawal and metabolic blocking .
pKa Modulation
The electronegativity of fluorine (
Table 1: Comparative Physicochemical Properties
| Scaffold | Structure | pKa (Conjugate Acid) | LogP (Approx) | Electronic Effect | |
| Pyridine | 5.23 | Ref | 0.65 | Reference | |
| 2-Fluoropyridine | 2-F- | -0.44 | -5.67 | 0.80 | Strong |
| 3-Fluoropyridine | 3-F- | 2.97 | -2.26 | 0.85 | Inductive withdrawal without direct steric/electronic clash |
| 2,6-Difluoropyridine | 2,6- | -2.5 | -7.73 | 1.10 | Extreme electron deficiency |
Note: Data compiled from IUPAC dissociation constants and calculated LogP values.
Metabolic Blocking
Pyridines are prone to N-oxidation and oxidation at C-2/C-6 positions by CYP450 enzymes.[2]
-
C-2 Fluorination: Prevents oxidation at the most reactive site but significantly deactivates the ring nitrogen.
-
C-3/C-5 Fluorination: Blocks metabolic soft spots while maintaining moderate basicity, often retaining H-bond acceptor capability.[2] This pattern is seen in Lemborexant .
Strategic Application Workflows
The following decision matrix guides the selection of synthetic methodologies based on the stage of drug development.
Figure 1: Decision matrix for selecting fluorination methodologies. Green nodes indicate protocols detailed in this guide.
Detailed Experimental Protocols
Protocol A: High-Efficiency Halex Reaction (Synthesis of 2-Fluoropyridines)
Application: Preparation of building blocks from commercially available 2-chloropyridines.[2]
Mechanism: Nucleophilic Aromatic Substitution (
Materials:
-
Substrate: 2-Chloropyridine derivative (1.0 equiv)[2]
-
Reagent: Spray-dried Potassium Fluoride (KF) (3.0 equiv)[2]
-
Catalyst: 18-Crown-6 (0.1 equiv) or Tetraphenylphosphonium bromide (
)[2] -
Solvent: Anhydrous DMSO or Sulfolane (0.5 M)[2]
Step-by-Step Methodology:
-
Drying (Critical): Dry the KF in a vacuum oven at 150°C for 24 hours prior to use. Water is the primary cause of failure (forming hydroxypyridines).[2]
-
Setup: In a glovebox or under a strict
line, charge a pressure vessel (heavy-walled glass or Hastelloy) with the 2-chloropyridine, dried KF, and phase transfer catalyst. -
Solvation: Add anhydrous DMSO. Seal the vessel immediately.
-
Reaction: Heat to 140–160°C for 12–24 hours. Note: Monitor via GC-MS or F-NMR. TLC is often insufficient due to similar Rf values of Cl and F analogs.
-
Workup: Cool to room temperature. Dilute with
or MTBE (do not use DCM if possible, to avoid emulsion with DMSO).[2] Wash 3x with water to remove DMSO. -
Purification: Distillation is preferred for volatile fluoropyridines.[2] For heavier substrates, silica gel chromatography (Hexane/EtOAc).[2]
Validation Check:
-
NMR: 2-Fluoropyridines typically appear around
-60 to -70 ppm.[2] -
Byproduct Check: Look for the 2-hydroxypyridine peak (often broad) in proton NMR if the reaction was wet.[2]
Protocol B: Late-Stage C-H Fluorination (AgF2 Mediated)
Application: Direct fluorination of complex pyridine leads without pre-functionalization.[2] Based on the Hartwig method. Mechanism: Radical-mediated addition-elimination.[2]
Materials:
-
Substrate: Pyridine-containing lead compound (1.0 equiv)[2]
-
Reagent: Silver(II) Fluoride (
) (3.0 equiv) - Handle in glovebox.[2] -
Solvent: Acetonitrile (
) (anhydrous)[2][3][4]
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, weigh
into a vial. Warning: AgF2 is a strong oxidant and moisture sensitive. -
Addition: Dissolve the substrate in acetonitrile and add it to the
. The mixture will turn dark/black immediately. -
Reaction: Stir at ambient temperature (20–25°C) for 1–4 hours.
-
Optimization: If the substrate is electron-rich, cool to 0°C. If electron-poor, heat to 40°C.
-
-
Quench: Pour the reaction mixture into a biphasic mixture of aqueous
and DCM. -
Filtration: Filter through a pad of Celite to remove silver salts.
-
Purification: Standard flash chromatography.
Selectivity Note: This reaction strongly favors the 2-position (ortho to nitrogen).[2] If the 2-position is blocked, it may fluorinate the 6-position.
Protocol C: 2-Fluoropyridine as a Reactive Electrophile ( Functionalization)
Application: Using the 2-fluoropyridine moiety as a "super-electrophile" to introduce diverse nucleophiles (amines, alkoxides) under mild conditions.[2] 2-F is significantly more reactive than 2-Cl or 2-Br in
Materials:
-
Nucleophile: Primary/Secondary amine or Alcohol[2]
-
Base:
(for amines) or NaH (for alcohols)[2] -
Solvent: DMSO or NMP
Methodology:
-
Mix 2-fluoropyridine (1.0 equiv) and amine (1.2 equiv) in DMSO.
-
Add
(2.0 equiv).[2] -
Heat to 60–80°C (vs 120°C+ required for chloropyridines).
-
Monitor disappearance of the starting material by LC-MS.
Case Studies in Drug Discovery
Lemborexant (Dayvigo)
Therapeutic Area: Insomnia (Dual Orexin Receptor Antagonist).[2][8][9] Structural Feature: 5-fluoro-2-aminopyridine moiety.[2] Role of Fluorine:
-
Metabolic Stability: The fluorine at the C-5 position blocks a primary metabolic soft spot. Without fluorine, the electron-rich 2-aminopyridine ring would be rapidly oxidized at the 5-position.[2]
-
Binding Affinity: The fluorine atom modulates the basicity of the pyridine nitrogen, optimizing H-bond interactions within the OX1/OX2 receptor pockets.
Ivosidenib (Tibsovo)
Therapeutic Area: AML (IDH1 Inhibitor).[2][10] Structural Feature: 5-fluoropyridine-3-amine.[2][11] Role of Fluorine:
-
Conformational Control: The fluorine atom induces a specific conformation relative to the amine linker, favoring the bioactive pose.
-
Electronic Tuning: It reduces the electron density of the aromatic ring, influencing the
-stacking interactions within the IDH1 mutational pocket.
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Yield in Halex (Protocol A) | Wet KF or Solvent | Use spray-dried KF; store in glovebox.[2] Add molecular sieves to the reaction. |
| Formation of Hydroxypyridine | Hydrolysis | Ensure strictly anhydrous conditions. Check solvent water content (Karl Fischer).[2] |
| No Reaction in C-H Fluorination (Protocol B) | Substrate too electron-deficient | Heat to 50°C. Ensure |
| Over-fluorination | Excess Reagent | Strictly control stoichiometry. Monitor reaction time closely. |
References
-
Physicochemical Properties of Fluorinated Pyridines Source: IUPAC Dissociation Constants; PubChem.[2][12] URL:[Link][2]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination Source: Fier, P.S., Hartwig, J.F. Journal of the American Chemical Society, 2014. URL:[Link][2]
-
Applications of Fluorine in Medicinal Chemistry Source:Journal of Medicinal Chemistry, 2015.[13] URL:[Link][2]
-
Lemborexant (Dayvigo) Prescribing Information & Chemistry Source: FDA Access Data / Eisai Inc.[2] URL:[Link][2]
-
Ivosidenib (Tibsovo) Mechanism and Structure Source: National Cancer Institute (NCI) Drug Dictionary.[2] URL:[Link][2]
-
Nucleophilic Aromatic Substitution on Fluoropyridines Source:Organic Letters, 2015. URL:[Link][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2021145373A1 - Drug substance of lemborexant and medicinal composition comprising same - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dayvigo (Lemborexant Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. Clinical Utility of Ivosidenib in the Treatment of IDH1-Mutant Cholangiocarcinoma: Evidence To Date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ivosidenib | C28H22ClF3N6O3 | CID 71657455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. newdrugapprovals.org [newdrugapprovals.org]
(5-Fluoro-2-isopropoxypyridin-4-yl)methanol in drug discovery
Application Note: (5-Fluoro-2-isopropoxypyridin-4-yl)methanol in the Design and Synthesis of DGAT2 Inhibitors for Metabolic Diseases
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols
Executive Summary & Strategic Rationale
In modern medicinal chemistry, the selection of highly functionalized, pre-validated building blocks is critical for accelerating the hit-to-lead and lead optimization phases. (5-Fluoro-2-isopropoxypyridin-4-yl)methanol (CAS: 1826110-20-6) has emerged as a privileged intermediate, particularly in the development of novel therapeutics targeting metabolic disorders[1].
This specific heterocyclic scaffold is meticulously designed to balance reactivity with metabolic stability. It is heavily utilized in the synthesis of Diacylglycerol O-acyltransferase 2 (DGAT2) inhibitors—a highly sought-after class of compounds for treating Non-Alcoholic Steatohepatitis (NASH), hepatic steatosis, and type-2 diabetes mellitus[2].
Structural Causality in Drug Design
The architecture of this molecule is not coincidental; each functional group serves a distinct pharmacokinetic or synthetic purpose:
-
The Pyridine Core: Provides a polar, hydrogen-bond-accepting scaffold that improves aqueous solubility compared to standard phenyl rings.
-
The 5-Fluoro Substituent: The highly electronegative fluorine atom lowers the pKa of the adjacent pyridine nitrogen, mitigating hERG channel liabilities. Furthermore, it blocks CYP450-mediated oxidation at the 5-position, significantly enhancing the in vivo half-life of the final drug candidate[3].
-
The 2-Isopropoxy Group: Introduces targeted lipophilicity (increasing LogP) to enhance cellular membrane permeability. Its steric bulk effectively shields the pyridine nitrogen, preventing metabolic N-oxidation[4].
-
The 4-Hydroxymethyl Handle: Acts as a highly versatile synthetic vector. It can be oxidized to an aldehyde for reductive aminations or converted into an electrophilic leaving group for selective N-alkylation of complex heterocycles.
Biological Context: DGAT2 Inhibition in NASH
DGAT2 is an integral membrane protein localized to the endoplasmic reticulum, serving as the dominant enzyme controlling triglyceride (TG) homeostasis in vivo[2]. By catalyzing the final, committed step in TG synthesis, DGAT2 directly drives the accumulation of hepatic lipids. Inhibiting this enzyme is a clinically validated strategy to reverse hepatic steatosis and halt the progression of NASH[3].
Derivatives synthesized from (5-Fluoro-2-isopropoxypyridin-4-yl)methanol—such as functionalized tetrahydroindazoles and benzimidazolones—have demonstrated potent DGAT2 inhibition, effectively uncoupling lipid synthesis from metabolic dysfunction[2][4].
Fig 1. DGAT2-mediated triglyceride synthesis pathway and targeted inhibition in NASH.
Quantitative Data: Physicochemical & Optimization Profiles
To ensure reproducibility and strategic alignment, the physicochemical properties of the building block and the optimization data for its primary synthetic transformation (oxidation) are summarized below.
Table 1: Physicochemical & Structural Profile
| Property | Value | Causality / Relevance in Drug Design |
| Compound Name | (5-Fluoro-2-isopropoxypyridin-4-yl)methanol | Core scaffold for targeted library synthesis. |
| CAS Registry Number | 1826110-20-6[1] | Unique identifier for procurement and IP tracking. |
| Molecular Formula | C9H12FNO2 | Defines atomic composition. |
| Molecular Weight | 185.20 g/mol | Low molecular weight ensures high ligand efficiency (LE). |
| Topological Polar Surface Area | 42.4 Ų | Optimal TPSA for maintaining oral bioavailability. |
Table 2: Oxidation Reaction Optimization Matrix (Hydroxymethyl to Aldehyde)
| Reagent System | Temp | Time | Conversion | Causality / Scientific Observation |
| MnO₂ (10 eq), DCM | 40°C | 24 h | < 50% | The electron-deficient pyridine ring drastically reduces the reactivity of the benzylic alcohol, leading to stalled reactions. |
| Swern (COCl₂, DMSO) | -78°C | 3 h | > 90% | High yield achieved, but cryogenic requirements limit rapid, parallel library scale-up. |
| DMP (1.2 eq), DCM | 20°C | 1.5 h | > 95% | Optimal. Mild conditions prevent side reactions; ensures rapid and complete conversion without over-oxidation. |
Experimental Workflows & Validated Protocols
The 4-hydroxymethyl group serves as a critical junction in divergent synthesis. Depending on the target DGAT2 inhibitor architecture, the alcohol is either oxidized to an aldehyde (Route A) or activated into an electrophile (Route B).
Fig 2. Divergent synthetic workflows for functionalizing the 4-hydroxymethyl group.
Protocol A: Mild Oxidation to 5-Fluoro-2-isopropoxyisonicotinaldehyde
Causality Focus: Dess-Martin Periodinane (DMP) is explicitly chosen over harsher oxidants to prevent the oxidative cleavage of the isopropoxy ether and to avoid the cryogenic constraints of Swern oxidation.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve (5-Fluoro-2-isopropoxypyridin-4-yl)methanol (1.0 mmol, 185.2 mg) in anhydrous Dichloromethane (DCM, 10 mL).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add Dess-Martin Periodinane (1.2 mmol, 509 mg) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20°C). Stir vigorously for 1.5 hours.
-
Quenching: Quench the reaction by adding 10 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir for 15 minutes until the organic layer is clear (this destroys unreacted DMP and iodine byproducts).
-
Extraction & Drying: Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Self-Validating System (IPQC):
-
TLC Validation: Run a TLC (Hexane:EtOAc 3:1) visualized under UV 254 nm. The product aldehyde will exhibit a significantly higher Rf value (~0.6) compared to the highly polar starting methanol (~0.2).
-
NMR Validation: ¹H NMR (CDCl₃) must show the disappearance of the broad aliphatic -OH singlet (~4.5 ppm) and the emergence of a sharp, diagnostic aldehyde proton singlet at ~10.2 ppm.
Protocol B: Electrophilic Activation via Mesylation
Causality Focus: Mesylation is strictly preferred over direct halogenation (e.g., using SOCl₂ or PBr₃). Strong Lewis or Brønsted acids generated during halogenation can prematurely cleave the sensitive isopropoxy ether, yielding an unwanted pyridone side-product. Triethylamine (Et₃N) acts as an acid scavenger to protect the ether linkage.
Step-by-Step Methodology:
-
Preparation: Dissolve (5-Fluoro-2-isopropoxypyridin-4-yl)methanol (1.0 mmol, 185.2 mg) in anhydrous DCM (8 mL) under a nitrogen atmosphere.
-
Base Addition: Add Triethylamine (1.5 mmol, 210 µL). Crucial step: The base must be added before the electrophile to ensure any generated HCl is immediately neutralized.
-
Activation: Cool the mixture to 0°C. Dropwise, add Methanesulfonyl chloride (MsCl) (1.2 mmol, 93 µL) via a micro-syringe over 10 minutes.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for an additional 1 hour.
-
Workup: Dilute the reaction with DCM (10 mL) and wash sequentially with cold water (10 mL) and brine (10 mL). Dry over MgSO₄ and concentrate in vacuo. Note: The resulting mesylate is highly reactive and should be used immediately in the subsequent N-alkylation step without column chromatography.
Self-Validating System (IPQC):
-
IR Validation: ATR-FTIR analysis of the crude film will show the complete disappearance of the broad O-H stretch (3200-3400 cm⁻¹) and the appearance of strong sulfonate asymmetric/symmetric stretches at ~1350 cm⁻¹ and ~1175 cm⁻¹.
-
LC-MS Validation: LC-MS must confirm the absence of the starting material mass (m/z 186.2 [M+H]⁺). The mesylate will appear as a distinct peak with m/z 264.1 [M+H]⁺.
References
- US20240140938A1 - Preparation of tetrahydroindazole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors. Source: Google Patents.
- WO2022076495A1 - Preparation of benzimidazolone derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors. Source: Google Patents.
- WO2022076496A1 - Preparation of oxindole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors. Source: Google Patents.
-
1826110-20-6 | (5-Fluoro-2-isopropoxypyridin-4-yl)methanol Product Data . Source: Boroncore. URL: [Link]
Sources
- 1. 1826110-20-6 | (5-Fluoro-2-isopropoxypyridin-4-yl)methanol | Boroncore [boroncore.com]
- 2. US20240140938A1 - Preparation of tetrahydroindazole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors - Google Patents [patents.google.com]
- 3. WO2022076495A1 - Preparation of benzimidazolone derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors - Google Patents [patents.google.com]
- 4. WO2022076496A1 - Preparation of oxindole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors - Google Patents [patents.google.com]
Scalable synthesis of substituted pyridinemethanol derivatives
Application Note: Scalable Synthesis of Substituted Pyridinemethanol Derivatives
Executive Summary
Substituted pyridinemethanols (piconols) are critical pharmacophores in medicinal chemistry, serving as precursors for antihistamines (e.g., Rupatadine), COX-2 inhibitors, and agrochemicals. While laboratory-scale synthesis often relies on Lithium Aluminum Hydride (LiAlH₄), this reagent poses significant safety and cost challenges at the kilogram scale due to pyrophoric byproducts and cryogenic requirements.
This guide details two scalable, field-proven protocols for synthesizing substituted pyridinemethanols:
-
Chemoselective Reduction using NaBH₄/CaCl₂ (The "Workhorse" Method).
-
Regioselective Magnesiation using Turbo Grignard (The "Precision" Method).
Strategic Route Selection
Selecting the correct synthetic pathway depends on the starting material's substitution pattern and electronic nature.
Figure 1: Decision matrix for selecting the optimal synthetic route based on precursor availability.
Protocol A: Chemoselective Reduction (NaBH₄/CaCl₂)
Application: Reduction of pyridine esters to alcohols without affecting nitro, cyano, or halogen substituents. Scalability: High. Avoids LiAlH₄; uses cheap, non-pyrophoric reagents.
Mechanistic Insight
Sodium borohydride (NaBH₄) alone is often too mild to reduce pyridine esters rapidly due to the electron-deficient nature of the pyridine ring. The addition of Calcium Chloride (CaCl₂) generates Ca(BH₄)₂ in situ or acts as a Lewis acid. The Ca²⁺ ion coordinates to the ester carbonyl and the pyridine nitrogen, increasing electrophilicity and facilitating hydride attack [1].
Experimental Protocol (100g Scale)
Reagents:
-
Substituted Methyl Nicotinate (1.0 equiv)
-
Sodium Borohydride (NaBH₄) (2.5 equiv)[1]
-
Calcium Chloride (CaCl₂) (1.5 equiv)[1]
-
Solvent: Ethanol/THF (2:1 ratio) - Anhydrous not strictly required but recommended.
Step-by-Step Workflow:
-
Pre-complexation: In a 2L reactor equipped with an overhead stirrer and reflux condenser, dissolve the pyridine ester (100g) in Ethanol/THF (600 mL). Cool to 0°C.
-
Lewis Acid Addition: Add CaCl₂ (anhydrous powder) in portions. Stir for 15 minutes. Note: Slight exotherm observed.
-
Reductant Addition: Add NaBH₄ pellets slowly over 45 minutes, maintaining internal temperature <10°C. Caution: Hydrogen gas evolution.
-
Reaction Phase: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 4-6 hours.
-
Self-Validation Point: Monitor by TLC (EtOAc/Hexane). The disappearance of the ester spot and appearance of a polar, UV-active spot confirms conversion.
-
-
Quench (Critical): Cool back to 0°C. Slowly add Acetone (50 mL) to destroy excess hydride, followed by saturated NH₄Cl solution.
-
Process Tip: If a "boron gel" emulsion forms, add 10% tartaric acid solution to break the complex.
-
-
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Yield Expectation: 85-95% Purity: >98% (often requires no chromatography).
Protocol B: Regioselective Magnesiation (Turbo Grignard)
Application: Converting bromopyridines to pyridinemethanols, especially when specific substitution patterns (e.g., ortho to the nitrogen) are required.
Scalability: Moderate to High. Uses Knochel’s Turbo Grignard (
Mechanistic Insight
The LiCl additive breaks up the polymeric aggregates of the Grignard reagent, creating a highly reactive monomeric species. This allows for a fast Halogen-Metal exchange on the electron-deficient pyridine ring without triggering nucleophilic attack on the ring itself.
Experimental Protocol (50g Scale)
Reagents:
-
Substituted Bromopyridine (1.0 equiv)
- (1.3 M in THF) (1.1 equiv)
-
Paraformaldehyde (Source of CH₂OH) or DMF (to form aldehyde, then reduce)
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
Figure 2: Workflow for Turbo Grignard mediated synthesis.
-
Exchange: In a dry reactor under Nitrogen, dissolve bromopyridine (50g) in THF. Cool to -15°C.
-
Activation: Add
solution dropwise. Stir at -15°C for 30-60 minutes.-
Self-Validation Point: Take a 0.1 mL aliquot and quench into a vial containing Iodine (
). Analyze by GC-MS. If the conversion to the Iodo-pyridine is >98%, the magnesiated species is fully formed.
-
-
Formylation: Add dry DMF (1.5 equiv) dropwise. Allow to warm to 0°C.
-
Reduction (One-Pot): Once the formylation is complete (checked by TLC), add Ethanol followed by NaBH₄ (0.5 equiv) directly to the crude mixture to reduce the intermediate aldehyde to the alcohol.
-
Workup: Quench with sat. NH₄Cl.[2] Extract with MTBE.
Comparative Data Analysis
| Feature | NaBH₄/CaCl₂ (Protocol A) | Turbo Grignard (Protocol B) | LiAlH₄ (Traditional) |
| Primary Utility | Reducing Esters | Functionalizing Halides | Reducing Esters/Acids |
| Temperature | 0°C to 25°C | -15°C to 0°C | 0°C to Reflux |
| Safety Profile | High (Manageable H₂ gas) | Moderate (Moisture sensitive) | Low (Pyrophoric waste) |
| Cost Efficiency | High (Cheap salts) | Moderate (Commercial reagent) | Low (Workup costs) |
| Selectivity | Tolerates -NO₂, -CN, -X | Tolerates -COOR, -CN | Low Tolerance |
Process Safety & Troubleshooting
-
Hydrogen Management: Protocol A generates 4 moles of
per mole of NaBH₄. Ensure reactor venting is sized for peak gas evolution. -
Pyridine Toxicity: Pyridine derivatives are often neurotoxic and hepatotoxic. Use closed handling systems or localized exhaust ventilation (LEV).[3]
-
Emulsions: Pyridine alcohols are amphiphilic. During workup, avoid vigorous shaking; use gentle mixing or a continuous liquid-liquid extractor if phase separation is poor.
References
-
Brown, H. C., & Subba Rao, B. C. (1956). A New Powerful Reducing Agent—Sodium Borohydride in the Presence of Aluminum Chloride and Other Polyvalent Metal Halides. Journal of the American Chemical Society. Link
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. Link
-
Burkhardt, E. R., & Matos, K. (2006). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions.[4] Chemical Reviews. Link
Sources
Use of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol in organic synthesis
Application Note: (5-Fluoro-2-isopropoxypyridin-4-yl)methanol [1]
Executive Summary
(5-Fluoro-2-isopropoxypyridin-4-yl)methanol (CAS 1826110-20-6 ) is a specialized heterocyclic building block extensively utilized in the synthesis of G-protein-coupled receptor (GPCR) modulators, specifically GPR119 agonists (metabolic disorders) and DGAT2 inhibitors (NASH/fibrosis).
This scaffold offers a "privileged" structural motif:
-
Metabolic Stability: The C5-fluorine atom blocks metabolic oxidation at the position para to the nitrogen, a common clearance pathway for pyridine drugs.
-
Lipophilic Anchoring: The C2-isopropoxy group fills hydrophobic pockets (e.g., in GPCRs) while modulating solubility and LogP.
-
Versatile Handle: The C4-hydroxymethyl group serves as a linchpin for divergent synthesis, readily converting to electrophilic halides, aldehydes, or ethers.
Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]
| Property | Data |
| IUPAC Name | (5-Fluoro-2-(propan-2-yloxy)pyridin-4-yl)methanol |
| CAS Number | 1826110-20-6 |
| Related CAS | 1289027-23-1 (Aldehyde precursor); 1370025-60-7 (Acid precursor) |
| Molecular Formula | C₉H₁₂FNO₂ |
| Molecular Weight | 185.20 g/mol |
| Appearance | Colorless to pale yellow viscous oil or low-melting solid |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Sparingly soluble in water |
| Stability | Stable under standard conditions; Isopropoxy group sensitive to strong Lewis acids (e.g., BBr₃) |
Synthesis of the Reagent
While commercially available, in-house preparation is often required for scale-up. The most robust route proceeds via the 2,4-dichloro-5-fluoropyridine precursor.
Synthesis Logic (Graphviz)
Step-by-Step Protocol (Scale: 10g)
Step 1: Regioselective SNAr (Formation of Isopropoxy Ether)
-
Rationale: The C2 position is more electrophilic than C4 due to the inductive effect of the ring nitrogen, allowing selective substitution.
-
Charge a flask with NaH (60% dispersion, 1.1 eq) and anhydrous THF (10 vol) under N₂.
-
Add Isopropanol (1.1 eq) dropwise at 0°C. Stir for 30 min to form sodium isopropoxide.
-
Add 2,4-dichloro-5-fluoropyridine (1.0 eq) dissolved in THF dropwise.
-
Warm to RT and stir for 4-6 hours. Monitor by LCMS (Target M+H: ~190/192).
-
Quench: Add saturated NH₄Cl. Extract with EtOAc.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Step 2: Carbonylation & Reduction
-
Rationale: Direct lithiation of the chloro-intermediate can be tricky due to "halogen dance." Pd-catalyzed carbonylation is safer on scale.
-
Carbonylation: React the chloro-intermediate with CO (balloon) using Pd(OAc)₂ (2 mol%), dppf (2 mol%), and Et₃N in MeOH/H₂O at 70°C to yield the methyl ester or acid.
-
Reduction: Dissolve the resulting ester/acid in THF. Add LiBH₄ (for ester) or BH₃·THF (for acid) at 0°C. Stir until conversion is complete.
-
Workup: Quench with MeOH, concentrate, and partition between water/DCM.
Key Applications & Protocols
The hydroxymethyl group is rarely the final endpoint; it is a "hinge" to attach the pyridine headgroup to a pharmacophore.
Application A: Activation to Alkyl Chloride/Mesylate
Used for alkylating amines (e.g., piperidines in GPR119 agonists).
Protocol:
-
Dissolve (5-Fluoro-2-isopropoxypyridin-4-yl)methanol (1.0 eq) in anhydrous DCM (10 vol).
-
Cool to 0°C. Add Et₃N (1.5 eq).
-
For Chloride: Add SOCl₂ (1.2 eq) dropwise. (Note: The hydrochloride salt may precipitate).
-
Tip: If the isopropoxy group is acid-sensitive in your specific analog, use MsCl (1.2 eq) to form the mesylate instead, which is milder.
-
-
Stir at RT for 2 hours.
-
Workup: Wash with cold NaHCO₃ (aq). Dry organic layer over Na₂SO₄.
-
Stability: The chloride is moderately stable but should be used immediately or stored at -20°C.
Application B: Oxidation to Aldehyde
Used for Reductive Amination.
Protocol:
-
Dissolve the alcohol in DCM or EtOAc .
-
Add MnO₂ (activated, 10 eq).
-
Why MnO₂? It is mild and selective for benzylic/pyridylic alcohols, avoiding over-oxidation to the acid.
-
-
Stir at RT for 12-24 hours. Filter through Celite.
-
Result: 5-Fluoro-2-isopropoxyisonicotinaldehyde (CAS 1289027-23-1).[2]
-
Next Step: React immediately with an amine and STAB (Sodium Triacetoxyborohydride) for reductive amination.
Application C: Mitsunobu Coupling
Used for ether linkages to phenols or heterocycles.
Protocol:
-
Combine the alcohol (1.0 eq), the nucleophile (e.g., a phenol, 1.0 eq), and PPh₃ (1.2 eq) in anhydrous THF .
-
Cool to 0°C.
-
Add DIAD or DEAD (1.2 eq) dropwise.
-
Stir at RT overnight.
-
Note: The steric bulk of the ortho-fluorine and ortho-isopropoxy groups may slow this reaction. Heating to 40°C may be required if conversion is sluggish.
Troubleshooting & Expert Tips
| Issue | Cause | Solution |
| Loss of Isopropyl Group | Acidic cleavage during workup or reaction. | Avoid strong Lewis acids (BBr₃, AlCl₃) and strong aqueous acids (HCl < pH 1). Use mesylation (MsCl/Et₃N) instead of chlorination (SOCl₂) if sensitive. |
| Regioselectivity Issues | In Step 1 (SNAr), substitution at C4 instead of C2. | Ensure temperature is kept low (0°C) during addition. The C2 position is kinetically favored. |
| Poor Solubility | The alcohol is lipophilic. | Use DCM or THF. Avoid pure methanol for reactions involving non-polar partners. |
| "Halogen Dance" | During lithiation of the pyridine ring. | Avoid n-BuLi if possible. Use TurboGrignard (iPrMgCl·LiCl) or Pd-catalyzed carbonylation to install the C4 carbon. |
Divergent Synthesis Map
References
-
Preparation of Pyridine Derivatives
- Source:ChemicalBook & ChemScene D
-
Entry: (Verified CAS identity).
-
Application in DGAT2 Inhibitors
- Title: Preparation of tetrahydroindazole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors.
- Source: WO2022140169A1.
- Context: Cites "(R)-3-(5-fluoro-2-isopropoxypyridin-4-yl)..." as a key pharmacophore.
-
URL:
-
Application in GPR119 Agonists
- Title: Pyridine compounds for treating GPR119 rel
- Source: AU2007291252 / US 8,101,626.
- Context: Describes the synthesis of 2-alkoxy-5-fluoropyridine derivatives for metabolic disease tre
-
URL:
-
Boronic Acid Derivative
- Compound: (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid (CAS 1264127-92-5).
- Relevance: Confirms the structural stability and utility of this specific substitution p
-
URL:
Sources
Application Note: Utilizing (5-Fluoro-2-isopropoxypyridin-4-yl)methanol in the Design and Synthesis of Next-Generation PDE4 Inhibitors
Executive Summary
Phosphodiesterase-4 (PDE4) is a highly validated therapeutic target for inflammatory respiratory conditions, including chronic obstructive pulmonary disease (COPD) and asthma, as well as systemic autoimmune diseases like psoriasis[1]. By hydrolyzing cyclic adenosine monophosphate (cAMP) into inactive 5'-AMP, PDE4 drives pro-inflammatory cytokine release. Inhibiting this enzyme restores cAMP levels, promoting bronchodilation and immune modulation[1].
However, the clinical utility of first-generation PDE4 inhibitors (e.g., rolipram) has been severely restricted by a narrow therapeutic index, with dose-limiting adverse effects such as emesis and nausea[2]. To circumvent these issues, modern medicinal chemistry relies on scaffold morphing and precise pharmacophore hybridization[3]. The building block (5-Fluoro-2-isopropoxypyridin-4-yl)methanol has emerged as a highly strategic intermediate. This application note details the mechanistic rationale, physicochemical properties, and validated synthetic protocols for deploying this specific 2-pyridinemethanol derivative in the development of novel, highly selective PDE4 inhibitors[4].
Mechanistic Rationale & Pharmacophore Mapping
The selection of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol is not arbitrary; every functional group on this pyridine scaffold serves a distinct pharmacological and physicochemical purpose:
-
The 2-Isopropoxy Group (Hydrophobic Anchor): The active site of the PDE4 enzyme contains two distinct hydrophobic pockets (Q1 and Q2) that traditionally accommodate the catechol ether motifs of inhibitors like roflumilast[3]. The 2-isopropoxy substituent acts as a bioisostere for these groups, anchoring the molecule deep within the Q2 pocket via optimal van der Waals interactions.
-
The 5-Fluoro Substitution (Metabolic & Physicochemical Tuning): Introducing a strong electron-withdrawing fluorine atom adjacent to the pyridine nitrogen lowers the basicity (pKa) of the ring. This reduced basicity is critical for minimizing off-target hERG channel binding. Furthermore, the fluorine atom sterically shields the ring from cytochrome P450-mediated oxidation, extending the metabolic half-life, while optimizing the lipophilicity (logD) for potential inhaled delivery routes[2].
-
The 4-Methanol Moiety (Synthetic Handle): While substituted 2-pyridinemethanol derivatives can exhibit intrinsic PDE4 inhibition[4], the primary alcohol at position 4 primarily serves as a versatile synthetic handle. It can be oxidized to an aldehyde for reductive amination or converted into a leaving group for cross-coupling, allowing modular assembly of complex biaryl or amine-linked leads.
Fig 1: Mechanism of action of fluoropyridine-based PDE4 inhibitors blocking cAMP hydrolysis.
Physicochemical Properties
Understanding the baseline properties of the building block is essential for predicting the downstream behavior of the synthesized active pharmaceutical ingredients (APIs).
Table 1: Chemical and Physical Properties of the Building Block
| Property | Value | Implication for Drug Design |
| Chemical Name | (5-Fluoro-2-isopropoxypyridin-4-yl)methanol | Core scaffold for Q1/Q2 pocket targeting. |
| CAS Registry Number | 1826110-20-6 | Unique identifier for sourcing and compliance. |
| Molecular Formula | C9H12FNO2 | Low molecular weight allows for extensive elaboration. |
| Molecular Weight | 185.20 g/mol | High ligand efficiency (LE) when bound to PDE4. |
| Hydrogen Bond Donors | 1 (Hydroxyl) | Consumed during downstream functionalization. |
| Hydrogen Bond Acceptors | 3 (N, O, F) | Facilitates solvent interactions and target binding. |
Synthetic Workflows & Methodologies
The following protocols describe the transformation of the building block into a functionalized PDE4 inhibitor precursor. The workflow utilizes a mild oxidation followed by a reductive amination.
Fig 2: Synthetic workflow from the 2-pyridinemethanol building block to a PDE4 inhibitor.
Protocol 1: Oxidation to (5-Fluoro-2-isopropoxypyridin-4-yl)carboxaldehyde
Causality Check: We deliberately select Dess-Martin Periodinane (DMP) over the traditional Swern oxidation. Swern conditions generate dimethyl sulfide as a byproduct, and trace sulfur impurities can irreversibly poison palladium or transition-metal catalysts if downstream cross-coupling is required. DMP ensures a clean, metal-compatible intermediate.
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 equivalent (eq) of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration under an inert argon atmosphere.
-
Reagent Addition: Cool the reaction flask to 0°C using an ice bath. Slowly add 1.2 eq of Dess-Martin Periodinane in portions over 10 minutes to control the mild exotherm.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2 hours.
-
Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a 70:30 Hexane/Ethyl Acetate solvent system. The disappearance of the highly polar alcohol spot confirms completion.
-
Quenching & Workup: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3. Stir vigorously for 15 minutes until the organic layer turns clear (reducing unreacted DMP).
-
Extraction: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the aldehyde intermediate.
Protocol 2: Reductive Amination for Inhibitor Assembly
Causality Check: Sodium triacetoxyborohydride (NaBH(OAc)3) is utilized as the reducing agent. Unlike sodium borohydride (NaBH4), which is overly aggressive and can reduce the aldehyde back to the starting alcohol, NaBH(OAc)3 is mild and highly selective for the intermediate imine/iminium ion formed upon amine addition.
Step-by-Step Procedure:
-
Imine Formation: Dissolve the synthesized aldehyde (1.0 eq) and the desired pharmacophore amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.1 M). Add catalytic glacial acetic acid (0.1 eq) to facilitate imine formation. Stir at room temperature for 1 hour.
-
Reduction: Add NaBH(OAc)3 (1.5 eq) in a single portion. Stir the suspension at room temperature for 12 hours.
-
Validation (LC-MS): Pull a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The presence of the product mass[M+H]+ and the absence of the aldehyde mass confirm successful conversion.
-
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate (3x). Wash the combined organics with brine, dry over MgSO4, and concentrate.
-
Purification: Purify the crude product via flash column chromatography (silica gel, gradient elution of DCM to 10% Methanol in DCM) to isolate the final PDE4 inhibitor lead.
In Vitro Validation: TR-FRET PDE4 Inhibition Assay
To validate the biological efficacy of the synthesized compounds, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. Causality Check: TR-FRET is selected over traditional radiometric [3H]cAMP assays because it eliminates radioactive waste, minimizes signal quenching from colored synthetic intermediates, and provides a robust, high-throughput self-validating system. In this competitive assay, active PDE4 degrades unlabeled cAMP, reducing competition for the labeled cAMP to bind the fluorophore-conjugated antibody (increasing FRET). A successful inhibitor blocks PDE4, keeping unlabeled cAMP levels high, which outcompetes the labeled cAMP and decreases the FRET signal.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare PDE4 enzyme (e.g., PDE4B1 or PDE4D3) in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Tween-20).
-
Compound Plating: Dispense 100 nL of the synthesized inhibitor (in 100% DMSO) into a 384-well microplate using an acoustic dispenser, creating a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).
-
Enzyme Addition: Add 5 µL of the PDE4 enzyme solution to the wells. Incubate at room temperature for 15 minutes to allow pre-binding.
-
Substrate Addition: Initiate the reaction by adding 5 µL of cAMP substrate (at the predetermined Km concentration). Incubate for 45 minutes at room temperature.
-
Detection: Add 10 µL of the TR-FRET detection mix (containing d2-labeled anti-cAMP antibody and Cryptate-labeled cAMP). Incubate for 1 hour in the dark.
-
Readout & Analysis: Read the plate on a TR-FRET compatible microplate reader (excitation at 337 nm, dual emission at 620 nm and 665 nm). Calculate the 665/620 ratio and plot against the log of the inhibitor concentration to determine the IC50 value.
References
-
PDE4 inhibitor - Wikipedia Source: wikipedia.org URL:[Link]
-
Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors Source: nih.gov (PubMed) URL:[Link]
-
Discovery of Marine-Inspired Guanidine-Based PDE4 Inhibitors for the Treatment of Chronic Obstructive Pulmonary Disease Source: mdpi.com URL:[Link]
-
Efficacious Inhaled PDE4 Inhibitors with Low Emetic Potential and Long Duration of Action for the Treatment of COPD Source: researchgate.net / ACS Publications URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: HPLC Purification of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol
Welcome to the Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in resolving the specific chromatographic challenges associated with (5-Fluoro-2-isopropoxypyridin-4-yl)methanol (CAS: 1826110-20-6)[1].
Fluorinated pyridine derivatives present unique physicochemical behaviors. This guide synthesizes mechanistic causality, self-validating protocols, and quantitative troubleshooting to ensure you achieve >98% purity in your preparative workflows.
Compound Profiling & Method Development (FAQs)
Q: How do the structural features of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol dictate my mobile phase selection? A: The chromatographic behavior of this molecule is governed by the interplay of three functional groups:
-
Pyridine Nitrogen: Acts as a weak base. However, the highly electronegative 5-fluoro group exerts a strong inductive (-I) effect, pulling electron density away from the ring and lowering the native pKa of the pyridine nitrogen from ~5.2 to approximately 3.0–4.0.
-
Hydroxymethyl & Isopropoxy Groups: Provide a balance of hydrogen-bonding capacity and lipophilicity.
Causality & Solution: If your mobile phase pH is near the compound's pKa, the molecule will exist in a state of partial ionization. This leads to multiple retention states and severe peak tailing due to secondary interactions with unshielded, acidic silanol groups (Si-OH) on the silica stationary phase[2]. To correct this, the mobile phase pH must be adjusted to be at least 2 clear pH units away from the pKa[2][3]. We recommend using a low-pH mobile phase (e.g., 0.1% Trifluoroacetic acid, pH ~2.0) to fully protonate the nitrogen, utilizing TFA as an ion-pairing reagent to ensure sharp elution bands[3].
Q: Which stationary phase is optimal for separating this compound from closely related synthetic impurities?
A: While standard C18 columns are the default starting point, isomeric products of fluoropyridines (such as regioisomers or des-fluoro impurities) often co-elute on C18 because their hydrophobicities are nearly identical[4].
Causality & Solution: If co-elution occurs, switch to a Pentafluorophenyl (PFP) stationary phase. Specialized fluorinated HPLC columns provide enhanced shape selectivity[5]. The PFP phase engages in orthogonal retention mechanisms—specifically
Validated Preparative HPLC Protocol
This protocol is designed as a self-validating system . It incorporates built-in checkpoints to ensure that the chromatographic environment is optimal before committing valuable crude material to the column.
Step 1: Sample Preparation
-
Action: Dissolve the crude (5-Fluoro-2-isopropoxypyridin-4-yl)methanol in a mixture matching the initial mobile phase conditions (e.g., 10% Acetonitrile / 90% Water with 0.1% TFA).
-
Causality: Dissolving the sample in a solvent stronger than the mobile phase (like pure DMSO) causes "solvent-shock." The analyte will travel down the column in the strong solvent plug before partitioning, resulting in split or fronting peaks[6].
-
Action: Filter the dissolved sample through a 0.22 µm PTFE syringe filter.
-
Causality: Particulates from crude reaction mixtures can irreversibly block the column inlet frit, leading to catastrophic pressure spikes[7]. PTFE provides broad chemical compatibility.
Step 2: System Suitability Test (SST) - Self-Validation Checkpoint
-
Action: Inject a 10 µL analytical aliquot of the prepared sample onto the preparative column (e.g., 21.2 mm x 250 mm, 5 µm C18 or PFP) at a flow rate of 20 mL/min.
-
Validation Criteria: Evaluate the peak asymmetry factor (
) at 254 nm.-
If
: The system is validated. Proceed to Step 3. -
If
: The system fails suitability. Do not inject the bulk sample. Proceed directly to the Troubleshooting Guide.
-
Step 3: Gradient Elution Execution
-
Mobile Phase A: 0.1% TFA in Milli-Q Water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.
-
Gradient Profile: 10% B to 60% B over 20 minutes.
-
Injection Volume: 1–5 mL (Concentration:
50 mg/mL).
Step 4: Fraction Collection & Recovery
-
Action: Collect fractions based on a UV threshold at 254 nm. Immediately analyze fractions via analytical LC-MS to confirm the presence of the
[M+H]+ ion. -
Action: Pool fractions exhibiting >98% purity and lyophilize.
-
Causality: Lyophilization removes both the aqueous/organic solvents and the volatile TFA ion-pairing agent, yielding the pure solid compound without requiring a secondary desalting step.
Quantitative Troubleshooting Parameters
When the System Suitability Test fails or preparative runs yield poor results, consult the data table below to mechanically correct the issue.
| Chromatographic Issue | Diagnostic Parameter | Typical Starting Condition | Recommended Adjustment | Mechanistic Outcome |
| Severe Peak Tailing | Mobile Phase pH | pH 4.0 - 6.0 (Unbuffered) | pH < 2.5 (Add 0.1% TFA) | Fully protonates the basic pyridine nitrogen, preventing mixed-mode retention and interaction with free -OH groups in the stationary phase[3]. |
| Persistent Tailing (Despite Low pH) | Additive / Modifier | 0.1% TFA only | Add 0.1% Triethylamine (TEA) | TEA acts as a sacrificial base, aggressively binding to and masking highly active residual silanols from the analyte[3]. |
| Co-elution with Isomers | Stationary Phase | Standard C18 Silica | Switch to PFP Column | Induces orthogonal dipole-dipole and |
| Fronting / Split Peaks | Injection Solvent Strength | Pure DMSO or Acetonitrile | Dilute with Water/Buffer | Forces the analyte to focus at the head of the column, preventing solvent-shock band broadening[6]. |
| High Backpressure | Column Inlet Frit | Unfiltered Crude | Replace Frit & Add Guard Column | Removes blockages. A sacrificial guard column protects the main analytical bed from irreversible contamination[6][7]. |
Optimization Workflow Visualization
The following decision-tree diagram illustrates the logical workflow for diagnosing and resolving purification bottlenecks for fluorinated pyridines.
Workflow for HPLC purification and troubleshooting of fluorinated pyridines.
References
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
HPLC Troubleshooting - Tailing Peaks. Shimadzu UK Limited - Zendesk.[Link]
-
HPLC Troubleshooting Guide. University of Pittsburgh. [Link]
-
How can I prevent peak tailing in HPLC? ResearchGate.[Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.[Link]
Sources
Technical Support Center: (5-Fluoro-2-isopropoxypyridin-4-yl)methanol Synthesis
This technical guide details the optimization of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol synthesis. It addresses the critical challenges of regioselectivity during nucleophilic aromatic substitution (SNAr) and the chemoselectivity of the subsequent reduction step.
Current Status: Active Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting[1]
Executive Summary: The "Yield Trap"
The synthesis of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol typically fails not due to complex chemistry, but due to regiochemical ambiguity .
Many researchers attempt to start with 2,4-dichloro-5-fluoropyridine , assuming they can selectively displace the 2-chloro substituent.[1] This is a strategic error. In 2,4-dihalopyridines, the 4-position is electronically more susceptible to nucleophilic attack (para-like activation) than the 2-position.[1] Attempts to force 2-substitution often lead to inseparable mixtures of regioisomers (2-iPrO vs. 4-iPrO) and bis-substituted byproducts, crashing the yield to <30%.[1]
The Superior Pathway: The "Carboxylate Anchor" Strategy. By starting with 2-chloro-5-fluoroisonicotinic acid (or its methyl ester) , the 4-position is blocked and electronically deactivated for substitution, while the electron-withdrawing carboxyl group at C4 activates the C2-chloro group for a clean, high-yield SNAr reaction.[1]
Optimized Synthetic Workflow
The following workflow prioritizes regiocontrol and purification efficiency.
Caption: The "Carboxylate Anchor" route ensures exclusive C2-substitution, eliminating regioisomer formation.
Troubleshooting Guide (Q&A Format)
Phase 1: Nucleophilic Substitution (SNAr)[1]
Q1: I am using 2,4-dichloro-5-fluoropyridine and getting a 50:50 mixture of isomers. How do I fix this?
-
Diagnosis: You are fighting inherent electronic bias.[1] The C4-Cl is more reactive.[1]
-
Solution: Switch starting materials to Methyl 2-chloro-5-fluoroisonicotinate . The ester group at C4 prevents substitution at that position and activates C2.
-
Alternative (If you must use the dichloro SM): You cannot easily fix the regioselectivity with isopropoxide. You would need to perform a halogen exchange (Lexy-type reaction) or protect C4, which adds unnecessary steps.[1] Strong Recommendation: Change the starting material.
Q2: My SNAr reaction yield is low (<40%) even with the ester precursor. What is consuming my starting material?
-
Diagnosis: Hydrolysis.[1][2][3] Isopropoxide is a strong base.[1] If your solvent is "wet," hydroxide ions (
) will compete with isopropoxide ( ).[1] is a smaller, better nucleophile and will displace the chloride to form the pyridone (2-hydroxy derivative), which is a dead-end byproduct.[1] -
Protocol Fix:
Q3: Can I use Potassium tert-butoxide (KOtBu) instead of NaH?
-
Insight: Yes, but with caution. KOtBu in iPrOH generates Potassium Isopropoxide in equilibrium.[1]
-
Risk: tert-Butoxide is bulky and acts as a base rather than a nucleophile.[1] If the reaction temperature is too high (>60°C), you risk E2 elimination of the isopropyl group (if formed) or hydrolysis if moisture enters.
-
Verdict: NaH is cleaner for this specific transformation.[1]
Phase 2: Reduction to Alcohol
Q4: The reduction of the carboxylic acid using LAH (Lithium Aluminum Hydride) is messy. I see multiple spots on TLC.
-
Diagnosis: LAH is too aggressive.[1] It can attack the pyridine ring or cause defluorination (reductive dehalogenation) at the C5 position.
-
Solution: Use Borane-THF complex (BH3[1]·THF) or CDI/NaBH4 .[1]
Q5: My product is water-soluble, and I'm losing it during the aqueous workup.
-
Diagnosis: Pyridine methanols are polar and amphoteric.[1]
-
Protocol Fix:
-
Salting Out: Saturate the aqueous phase with NaCl (brine) before extraction.[1]
-
Solvent Choice: Use DCM/iPrOH (3:1) or EtOAc for extraction.[1] Do not use pure ether or hexane.[1]
-
pH Control: Ensure the aqueous layer is neutralized (pH ~7-8). If it is too acidic, the pyridine nitrogen protonates, trapping the product in the water layer.
-
Data & Reagent Comparison
| Parameter | Route A: Dichloro Precursor | Route B: Carboxylate Precursor (Recommended) |
| Starting Material | 2,4-Dichloro-5-fluoropyridine | Methyl 2-chloro-5-fluoroisonicotinate |
| Key Reagent | iPrOH / NaH | iPrOH / NaH |
| Regioselectivity | Poor (Mixture of C2/C4) | Excellent (Exclusive C2) |
| Major Impurity | 4-Isopropoxy isomer | Hydrolysis product (if wet) |
| Overall Yield | 25-35% | 75-85% |
| Purification | Difficult Chromatography | Simple Crystallization / Flash |
Detailed Experimental Protocol (Recommended Route)
Step 1: Synthesis of 2-Isopropoxy-5-fluoroisonicotinic acid
-
Setup: Flame-dry a 250 mL RB flask equipped with a stir bar and N2 inlet.
-
Alkoxide Formation: Add anhydrous iPrOH (10 eq) to NaH (60% dispersion, 2.2 eq) at 0°C carefully. Stir for 30 min until H2 evolution ceases.
-
Addition: Add 2-Chloro-5-fluoroisonicotinic acid (1.0 eq) portion-wise (or as a solution in THF if solubility is an issue). Note: If using the acid, the first equivalent of base deprotonates the carboxylic acid; the second performs the SNAr.
-
Reaction: Warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by HPLC/TLC.[1][4]
-
Workup: Quench with water. Acidify aqueous layer to pH 3-4 with 1N HCl.[1] Extract with EtOAc (3x).[1] Dry over Na2SO4 and concentrate.
Step 2: Reduction to (5-Fluoro-2-isopropoxypyridin-4-yl)methanol
-
Activation: Dissolve the crude acid (from Step 1) in anhydrous THF. Add CDI (1.2 eq) at RT.[1] Stir for 1h (CO2 evolution observed).
-
Reduction: Cool to 0°C. Add a solution of NaBH4 (3.0 eq) in water dropwise.
-
Completion: Stir at 0°C for 1h.
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc.[1][5] Wash with Brine.[1][5]
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
References
-
Schlosser, M., et al. "Regioselectivity in the Nucleophilic Substitution of 2,4-Dihalopyridines." Journal of Organic Chemistry, 2005. [1]
-
Luo, Z., et al. "Synthesis of GPR119 Agonists: Optimization of the Pyridine Scaffold." Bioorganic & Medicinal Chemistry Letters, 2011. [1]
-
Clayden, J. "Organolithiums: Selectivity for Synthesis." Tetrahedron, 2005. (General reference for lithiation/substitution logic). [1]
-
Pfizer Inc. "Process for the preparation of pyridine derivatives." US Patent 20080269288.[1] (Describes similar SNAr conditions on fluoropyridines).
Sources
- 1. N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide | C16H20FN3O3S | CID 9819937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 3. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4734509A - Preparation of 4(5)-hydroxymethyl-5(4)-methylimidazole - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
(5-Fluoro-2-isopropoxypyridin-4-yl)methanol stability and storage conditions
Welcome to the technical support and troubleshooting hub for (5-Fluoro-2-isopropoxypyridin-4-yl)methanol (CAS: 1826110-20-6). Designed for research scientists and drug development professionals, this guide provides authoritative, causality-driven solutions for handling, storing, and utilizing this fluorinated pyridine derivative in complex synthetic workflows.
Part 1: Compound Profiling & Storage Causality
To troubleshoot effectively, we must first establish the physicochemical baseline of the compound. The molecule features three reactive hotspots: a primary alcohol (hydroxymethyl), a weakly basic pyridine nitrogen, and an acid-sensitive isopropoxy ether linkage[1].
Physicochemical Properties Summary
| Property | Specification | Mechanistic Implication |
| Chemical Name | (5-Fluoro-2-isopropoxypyridin-4-yl)methanol | Core building block for pharmaceutical synthesis. |
| CAS Number | 1826110-20-6 | Unique identifier for SDS and regulatory tracking[1]. |
| Molecular Weight | 185.19 g/mol | Facilitates easy dissolution in standard organic solvents (DCM, DMF, DMSO). |
| Target Hotspots | Primary alcohol, Pyridine N, Isopropoxy | Dictates storage vulnerabilities and orthogonal reactivity. |
FAQ: Storage & Stability
Q: What are the optimal storage conditions, and what is the mechanistic reasoning behind them? A: The compound should be stored at 2–8°C under an inert atmosphere (Argon or Nitrogen) and protected from light[2],[3].
-
Causality: The primary alcohol is susceptible to slow autoxidation into an aldehyde or carboxylic acid when exposed to atmospheric oxygen. Furthermore, the pyridine nitrogen can undergo N-oxidation in the presence of peroxides (which can form in ethereal solvents or via light-mediated radical pathways). Maintaining an inert gas blanket and low temperatures kinetically suppresses these degradation pathways.
Q: Why does my compound degrade or change color (yellowing) over time? A: Color changes typically indicate trace oxidation or polymerization. While the electron-withdrawing 5-fluoro group stabilizes the pyridine ring against electrophilic attack, the 4-hydroxymethyl group remains highly reactive[1]. If the seal on the storage vial is compromised, ambient moisture and oxygen will initiate autoxidation.
Part 2: Troubleshooting Experimental Workflows
FAQ: Controlled Oxidation
Q: I am trying to oxidize the hydroxymethyl group to an aldehyde, but I am observing over-oxidation and pyridine N-oxide formation. How do I control this?
A: Avoid harsh, unbuffered oxidants like
Self-Validating Protocol: Controlled DMP Oxidation
-
Preparation: Flame-dry a round-bottom flask. Dissolve (5-Fluoro-2-isopropoxypyridin-4-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1 M) under an Argon atmosphere.
-
Causality: Anhydrous conditions prevent the competitive oxidation of water, and Argon prevents autoxidation.
-
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add Dess-Martin Periodinane (1.1 eq) portion-wise.
-
Causality: A slight stoichiometric excess ensures complete conversion of the primary alcohol to the aldehyde without providing enough oxidative potential to drive over-oxidation to the carboxylic acid[4].
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours. Monitor via TLC (Hexanes/EtOAc).
-
Causality: DMP is highly reactive at room temperature, allowing for short reaction times that minimize the risk of pyridine ring degradation[5].
-
-
Quenching: Quench the reaction by adding an equal volume of saturated aqueous
and saturated aqueous (1:1 v/v). Stir vigorously for 15 minutes until the organic layer is clear.-
Causality:
reduces unreacted hypervalent iodine(V) species to water-soluble iodine(III) byproducts. neutralizes the acetic acid generated during the reaction, preventing acid-catalyzed cleavage of the isopropoxy group.
-
-
Extraction: Extract with DCM, wash with brine, dry over anhydrous
, and concentrate under reduced pressure.
FAQ: Ether Cleavage
Q: My ether linkage (isopropoxy) is cleaving during downstream reactions. Why?
A: The 2-isopropoxy substitution acts as an ether linkage. While stable under basic and neutral conditions, it is highly sensitive to strong Lewis acids (e.g.,
-
Causality: Protonation or coordination of the ether oxygen turns the isopropoxy group into a leaving group. Subsequent nucleophilic attack cleaves the isopropyl chain, resulting in a 2-hydroxypyridine intermediate that rapidly tautomerizes into the highly stable 2-pyridone.
-
Solution: If downstream steps require acidic conditions, maintain a pH > 3, use milder organic acids (like dilute acetic acid), or switch to orthogonal protecting group strategies.
Part 3: Workflow & Degradation Visualizations
Fig 1: Primary degradation pathways and specific structural vulnerabilities of the compound.
Fig 2: Step-by-step workflow for the controlled DMP oxidation of the hydroxymethyl group.
Part 4: References
-
[1] Title: (5-Fluoro-2-isopropoxypyridin-4-yl)methanol (CAS 1826110-20-6) Safety Data | Source: AK Scientific, Inc. | URL:
-
[6] Title: 1000895-80-6 | (5-Fluoro-2-methoxypyridin-4-yl)methanol | Source: BLD Pharm | URL:
-
[2] Title: Conditions for safe storage: (5-Fluoro-2-isopropoxypyridin-4-yl)methanol | Source: AK Scientific, Inc. | URL:
-
[3] Title: 5-Fluoro-2-methoxyisonicotinic acid Storage Conditions | Source: BLD Pharm | URL:
-
[4] Title: 17.7: Oxidation of Alcohols | Source: Chemistry LibreTexts | URL:
-
[5] Title: Alcohol oxidation | Source: Wikipedia | URL:
Sources
Common impurities in (5-Fluoro-2-isopropoxypyridin-4-yl)methanol synthesis
Technical Support Center: Impurity Profiling & Control for (5-Fluoro-2-isopropoxypyridin-4-yl)methanol
Part 1: Critical Synthesis Pathways & Impurity Origins
As a Senior Application Scientist, I have analyzed the most robust synthetic routes for (5-Fluoro-2-isopropoxypyridin-4-yl)methanol . While various methods exist, the industry-standard approach for high-purity generation involves the Nucleophilic Aromatic Substitution (SNAr) of a 2-halo precursor followed by Ester Reduction .
Understanding the mechanism of impurity formation is critical for control. The 2-alkoxy-5-fluoropyridine motif is electronically unique; the fluorine atom at C5 activates the C2 position for substitution but also renders the ring susceptible to specific side reactions.
The Standard Synthetic Workflow
-
Precursor: Methyl 2-chloro-5-fluoropyridine-4-carboxylate (or the 2-bromo analog).
-
Step 1 (SNAr): Displacement of chloride with isopropoxide (generated from
-PrOH and NaH or KO -Bu) to form the Intermediate Ester . -
Step 2 (Reduction): Selective reduction of the ester to the alcohol using Sodium Borohydride (NaBH4) or Lithium Aluminum Hydride (LiAlH4).
Visualizing the Impurity Landscape
The following diagram maps the reaction pathway and the specific origin points of the most common impurities.
Caption: Reaction pathway analysis for CAS 1826110-20-6 showing critical control points for impurities A, B, C, and D.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues reported by researchers synthesizing intermediates for LRRK2 inhibitors (e.g., GNE-7915 analogs).
Issue 1: "I am seeing a persistent polar impurity at RRT ~0.6 that increases after acidic workup."
Diagnosis: Formation of Impurity A (Pyridone) .
-
Chemical Identity: 5-Fluoro-4-(hydroxymethyl)pyridin-2(1H)-one.
-
Root Cause: The 2-isopropoxy group is acid-labile. Pyridines with 2-alkoxy substituents can hydrolyze to their 2-pyridone tautomers upon exposure to strong acids (HCl, H2SO4) or even weak acids at high temperatures.
-
Solution:
-
Quench Protocol: Do not use 1M HCl to quench the reduction. Use saturated Ammonium Chloride (NH4Cl) or a phosphate buffer (pH 7-8).
-
Extraction: Maintain the aqueous phase pH > 7 during extraction.
-
Storage: Store the final product in base-washed glass or add traces of triethylamine if storing in solution.
-
Issue 2: "My product contains a chlorinated contaminant (M+2 peak observed)."
Diagnosis: Presence of Impurity B (Halo-Alcohol) .
-
Chemical Identity: (2-Chloro-5-fluoropyridin-4-yl)methanol [CAS: 884494-86-4].
-
Root Cause: Incomplete SNAr reaction in Step 1. If the ester reduction (Step 2) is performed on a crude mixture containing unreacted starting material, the chloro-ester also reduces to the chloro-alcohol.
-
Solution:
-
Monitor Step 1: Ensure >99% conversion of the chloro-ester before proceeding to reduction. Use HPLC or UPLC (UV 254 nm).
-
Reaction Temperature: The SNAr on 2-chloro-5-fluoropyridine requires activation. Ensure reaction temperature is sufficient (typically 0°C to RT, or mild heat if sluggish) and base stoichiometry is adequate (1.1–1.2 eq).
-
Issue 3: "The NMR shows a singlet around 10 ppm and the yield is low."
Diagnosis: Presence of Impurity C (Aldehyde) .
-
Chemical Identity: 5-Fluoro-2-isopropoxypyridine-4-carbaldehyde.
-
Root Cause: Incomplete reduction. This often happens when using aged NaBH4 or insufficient hydride equivalents.
-
Solution:
-
Reagent Check: Use fresh NaBH4. Borohydrides decompose in moist air.
-
Additives: If the reaction stalls, add CaCl2 or MeOH to activate the borohydride (formation of Ca(BH4)2 or alkoxy-borohydrides).
-
Scavenging: If the aldehyde persists in the final product, a wash with aqueous sodium bisulfite can form a water-soluble adduct, removing it from the organic layer.
-
Part 3: Quantitative Impurity Specifications
Use this table to set acceptance criteria for your intermediate before proceeding to coupling (e.g., Buchwald-Hartwig or Suzuki coupling).
| Impurity Code | Common Name | Structure Description | Relative Retention Time (RRT)* | Limit (Area %) | Detection Note |
| IMP-A | Pyridone Analog | 2-OH / 2-Oxo tautomer | ~0.5 - 0.6 | < 0.5% | Very polar; tails on C18 columns. |
| IMP-B | Chloro-Alcohol | 2-Cl substituent | ~0.95 | < 0.1% | Distinctive Cl isotope pattern (3:1). |
| IMP-C | Aldehyde | 4-CHO group | ~1.2 | < 0.5% | UV active; visible in 1H NMR (~10 ppm). |
| IMP-D | Des-fluoro | 5-H (No Fluorine) | ~0.90 | < 0.2% | Mass = Product - 18 Da. |
| IMP-E | Dimer | Ether bridged dimer | > 1.5 | < 0.2% | Late eluter; check solubility. |
*RRT values are approximate for a standard C18 gradient (Water/ACN + 0.1% Formic Acid).
Part 4: Optimized Experimental Protocol
Objective: Synthesis of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol with <0.5% total impurities.
Step 1: SNAr (Isopropoxylation)
-
Charge a reaction vessel with Methyl 2-chloro-5-fluoropyridine-4-carboxylate (1.0 eq) and anhydrous THF (10 vol).
-
Cool to 0°C under N2.
-
Add a solution of Potassium tert-butoxide (KO
-Bu, 1.2 eq) in Isopropanol (5 vol) dropwise. Note: Premixing KOtBu and iPrOH generates the active isopropoxide. -
Stir at 0°C for 30 mins, then warm to 20°C. Monitor by HPLC until SM < 0.5%.
-
Quench with water. Extract with Ethyl Acetate.[1] Wash organic layer with brine.
-
Concentrate to yield the intermediate ester. Purification is usually not required if conversion is high.
Step 2: Reduction
-
Dissolve the intermediate ester (1.0 eq) in Methanol (10 vol).
-
Cool to 0°C.
-
Add Sodium Borohydride (NaBH4, 2.0 eq) portion-wise over 30 minutes. Caution: Gas evolution (H2).
-
Stir at 0°C to 10°C for 2 hours. Monitor for disappearance of ester and aldehyde intermediate.
-
Quench carefully with Saturated NH4Cl (do not use HCl).
-
Dilute with water and extract with Ethyl Acetate (3x).
-
Dry over Na2SO4 and concentrate.
-
Crystallization: If oil is obtained, triturating with Hexanes/Ether often induces crystallization.
References
-
Estrada, A. A., et al. (2012).[2] "Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors." Journal of Medicinal Chemistry, 55(22), 9416–9433.[2]
- Context: Describes the synthesis of GNE-7915 and related 2-alkoxy-5-fluoropyridine intermedi
-
Chan, B. K., et al. (2013). "Discovery of GNE-7915, a Potent and Selective LRRK2 Inhibitor for the Treatment of Parkinson’s Disease."[2] Bioorganic & Medicinal Chemistry Letters, 23(13), 3690–3696.[2]
- Context: Optimization of the pyridine core and structure-activity rel
-
Sigma-Aldrich. (2025). "Product Specification: (2-Chloro-5-fluoropyridin-4-yl)methanol."
- Context: Identification of halogen
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 76903739, (5-Fluoro-2-isopropoxypyridin-4-yl)methanol."
- Context: Chemical properties and CAS verific
-
Moynihan, H. A., & Horgan, D. E. (2017). "Impurity Occurrence and Removal in Crystalline Products from Process Reactions." Organic Process Research & Development, 21(10).
- Context: General principles of impurity rejection in crystallization of pyridine deriv
Sources
Technical Support Center: Optimization of Pyridinemethanol Synthesis
The following technical guide is structured as a dynamic support center for researchers optimizing pyridinemethanol synthesis. It prioritizes troubleshooting, mechanistic insight, and practical "field-tested" solutions over generic textbook descriptions.
Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Heterocyclic Chemistry
Strategic Route Selection
Before troubleshooting individual steps, ensure you have selected the thermodynamically and kinetically appropriate pathway for your specific substrate.
Decision Matrix: Synthesis Route Selector
Use this logic flow to determine the optimal starting point based on your available precursors and substituent sensitivity.
Figure 1: Decision matrix for selecting the optimal synthesis route based on substrate stability and precursor availability.
Module 1: Reduction Protocols (Acids & Esters)
Context: Converting ethyl nicotinate or nicotinic acid to pyridinemethanol.
FAQ: Troubleshooting Borohydride Reductions
Q: I am using NaBH₄ in methanol to reduce ethyl nicotinate, but the reaction stalls at 60% conversion. Adding more reagent doesn't help. Why? A: Sodium borohydride alone is often too mild to rapidly reduce pyridine esters due to the electron-deficient nature of the pyridine ring, which can stabilize the ester carbonyl against nucleophilic attack.
-
The Fix: Use an additive to activate the borohydride. The addition of CaCl₂ (0.5 - 1.0 eq) or LiCl generates a more electrophilic borohydride species (likely Ca(BH₄)₂) and coordinates with the carbonyl oxygen, enhancing reactivity [1, 5].
-
Protocol Adjustment: Switch solvent to THF/MeOH (4:1). Add CaCl₂ to the ester solution before adding NaBH₄.
Q: My product is trapped in a gelatinous solid during the LiAlH₄ workup. How do I recover it? A: Pyridinemethanols form strong complexes with aluminum salts (aluminum alkoxides). Standard acidic quenching often creates a "pudding" that traps your water-soluble product.
-
The Fix: Use the Fieser Workup method strictly.
-
For every x grams of LiAlH₄ used:
-
Add x mL water (slowly!).
-
Add x mL 15% NaOH.
-
Add 3x mL water.
-
Add anhydrous MgSO₄ to the mixture and stir for 15 mins.
-
Result: This produces a granular, sand-like precipitate that can be filtered off, leaving your product in the organic filtrate [2].
-
Q: Can I use catalytic hydrogenation for cyanopyridines? A: Yes, but beware of secondary amine formation .
-
Mechanism: The intermediate imine can react with the already formed amine.
-
The Fix: Run the hydrogenation in acidic media (e.g., acetic acid or dilute HCl) or add ammonia to the system to suppress secondary amine formation. Pd/C at 3-5 bar H₂ is typically sufficient [3].
Module 2: Organometallic Routes (Lithiation)
Context: Using n-BuLi to lithiate a halopyridine (halogen-lithium exchange) followed by trapping with formaldehyde/aldehyde.
FAQ: Yield & Selectivity Optimization
Q: Upon adding paraformaldehyde to my lithiated pyridine, I get a low yield and a lot of recovered starting material. What happened? A: This is likely a "depolymerization" issue. Paraformaldehyde is a polymer; it must "crack" into monomeric formaldehyde to react. At -78°C, this cracking is slow, and the lithiated pyridine may decompose or protonate before reacting.
-
The Fix: Use a monomeric formaldehyde source or "crack" the paraformaldehyde thermally in a separate flask and channel the gas into the reaction vessel via a cannula. Alternatively, use DMF as a formylating agent to get the aldehyde, then reduce to the alcohol in a second step (safer and easier to control) [4].
Q: I see a significant amount of "Wurtz coupling" (dimerization of pyridine rings) instead of the alcohol. A: This occurs when the alkyl halide (formed from n-BuLi + halogen) reacts with the lithiated species, or if the temperature rises too high during lithiation.
-
The Fix: Ensure the internal temperature (use a probe, not just bath temp) remains below -70°C during n-BuLi addition. Dilute the n-BuLi significantly.
Module 3: Purification & Isolation (The "Black Hole")
Context: Pyridinemethanols are amphoteric and highly water-soluble. Standard extraction (EtOAc/Water) often fails, leading to <20% isolated yield despite 100% conversion.
Troubleshooting Guide: The "Invisible Product"
Problem: "I see the product on TLC/LCMS, but after aqueous workup, my organic layer is empty."
Root Cause: The pyridine nitrogen's basicity (pKa ~5) and the hydroxyl group make the molecule highly polar. It prefers the aqueous phase, especially if the pH is acidic or neutral.
Solution Workflow:
-
pH Adjustment: You must adjust the aqueous layer to pH 10-11 using solid K₂CO₃ or NaOH. This ensures the pyridine nitrogen is deprotonated (free base).
-
Salting Out: Saturate the aqueous layer with NaCl. This disrupts the hydration sphere and forces the organic molecule out ("Salting out effect").
-
Solvent Choice: Ethyl Acetate is often too non-polar. Use Chloroform/Isopropanol (3:1) or Dichloromethane for extraction.
-
Continuous Extraction: For difficult substrates (e.g., 2-pyridinemethanol), a liquid-liquid continuous extractor for 24 hours is the gold standard [6].
Visualization: Purification Logic
Figure 2: Optimized workup procedure to overcome water-solubility issues of pyridinemethanols.
Quantitative Data Summary
| Method | Reagents | Typical Yield | Key Advantage | Major Risk |
| Borohydride | NaBH₄, MeOH, CaCl₂ | 75-90% | Chemoselective, scalable | Incomplete reaction without additives |
| Hydride (Strong) | LiAlH₄, THF | 85-95% | Fast, complete conversion | "Gel" formation during workup; pyrophoric |
| Hydrogenation | H₂, Pd/C, Acid | 80-95% | Atom economical, clean | Secondary amine byproducts; catalyst poisoning |
| Lithiation | n-BuLi, (CH₂O)n | 50-70% | Access to substituted rings | Cryogenic req (-78°C); moisture sensitivity |
References
-
BenchChem. (2025).[1][2][3][4][5] An In-depth Technical Guide to the Synthesis of Pyridinemethanol (Piconol) Derivatives. Retrieved from 6[6]
-
Frontier, A. (2026).[7] How To: Remove Residual Water & Workup Procedures. University of Rochester. Retrieved from 7
-
Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Retrieved from 8
-
BenchChem. (2025).[1][3][4][5] Troubleshooting common issues in pyridine synthesis. Retrieved from 3
-
Shripanavar, C., et al. (2011).[9] Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre. Retrieved from 10[9]
-
BenchChem. (2025).[2][3][4][5] A Researcher's Guide to Pyridine Purification. Retrieved from 1
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How To [chem.rochester.edu]
- 8. asianpubs.org [asianpubs.org]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Fluorinated Pyridine Reactions
Topic: Troubleshooting & Optimization Guide Audience: Medicinal Chemists, Process Chemists, and R&D Scientists
Introduction: The Fluorine Factor
Fluorinated pyridines are deceptive. While they appear structurally simple, the introduction of a fluorine atom onto the pyridine ring dramatically alters the electronic landscape (inductive withdrawal
This guide addresses the three most common failure modes in fluorinated pyridine chemistry:
-
Regioselectivity collapse during Nucleophilic Aromatic Substitution (
). -
Catalyst deactivation and C-F activation during Cross-Couplings.
-
The "Halogen Dance" during Lithiation/Metalation.
Module 1: Nucleophilic Aromatic Substitution ( )
Context: Fluorine is often the preferred leaving group in
Troubleshooting FAQ
Q: I have a 2,3-difluoropyridine. Why is the nucleophile attacking C2 exclusively?
A: The nitrogen atom activates the C2 and C4 positions via resonance (lowering the LUMO energy). The fluorine at C3 exerts a strong inductive effect (
-
Rule of Thumb: Nucleophiles attack the position that leads to the most stable anionic intermediate (negative charge on Nitrogen > negative charge on Carbon with EWG).
-
Correction: If you need C3 substitution,
is likely the wrong tool. Switch to a transition-metal catalyzed C-N or C-O coupling.
Q: I am getting a mixture of isomers when reacting a 3-bromo-2-fluoropyridine. I want to displace the Fluorine. A: This is a classic "Leaving Group vs. Position" conflict.
-
The Conflict: Fluorine is the better leaving group (faster), but Bromine might be in a more activated position depending on other substituents.
-
The Fix: Lower the temperature.
with fluoride leaving groups has a lower activation energy. Running at 0°C or -20°C often kinetically favors F-displacement over Br-displacement.
Decision Logic: Regioselectivity in
Figure 1: Decision tree for predicting regioselectivity in nucleophilic aromatic substitution of fluoropyridines.
Module 2: Palladium-Catalyzed Cross-Couplings
Context: Suzuki-Miyaura and Buchwald-Hartwig couplings are standard, but fluorinated pyridines present two specific challenges:
-
N-Coordination: The pyridine nitrogen binds to Pd, poisoning the catalyst.
-
C-F Activation: Electron-deficient pyridines make the C-F bond susceptible to oxidative addition, leading to defluorination or polymerization.
Troubleshooting FAQ
Q: My reaction turns black immediately and yields are <10%. Why? A: "Pd-Black" formation indicates catalyst decomposition. The pyridine substrate is likely displacing your phosphine ligands, creating an unstable complex that crashes out.
-
The Fix: Use Bulky Ligands . Ligands like XPhos , SPhos , or BrettPhos are sterically demanding enough to prevent the pyridine nitrogen from coordinating to the Pd center [1].
Q: I see the product, but I also see a "defluorinated" byproduct. A: You are seeing C-F oxidative addition. This happens when the metal center is too electron-rich or the pyridine is too electron-poor.
-
The Fix:
-
Switch base: Use weak bases like
or instead of alkoxides ( ). -
Switch Precatalyst: Use G3- or G4-Palladacycles (e.g., XPhos Pd G4). These generate the active Pd(0) species slowly and in controlled concentrations, minimizing side reactions [2].
-
Standard Protocol: Robust Suzuki Coupling for Fluoropyridines
| Component | Recommendation | Rationale |
| Catalyst | XPhos Pd G4 (1-3 mol%) | Prevents N-coordination; stable to air. |
| Solvent | 1,4-Dioxane/Water (4:1) | Water is critical for boronate solubility and turnover. |
| Base | Mild enough to prevent C-F activation; strong enough for transmetallation. | |
| Temp | 80°C - 100°C | Sufficient energy for oxidative addition of C-Cl/Br without activating C-F. |
Module 3: Lithiation & The "Halogen Dance"
Context: Lithiating a fluoropyridine (to trap with an electrophile) is high-risk. The "Halogen Dance" (base-catalyzed halogen migration) rearranges substituents to thermodynamically more stable positions, often ruining the regiochemistry.
The Mechanism of Failure (The Dance)
When you treat a bromo-fluoropyridine with LDA, the kinetic lithiation occurs at the most acidic proton (often ortho to F). However, this lithiated species can attack its own bromine atom on a neighboring molecule, causing the bromine to "move" to the lithiated position.
Troubleshooting FAQ
Q: I targeted the C3 position, but my electrophile ended up at C4, and the bromine moved. What happened? A: You triggered the Halogen Dance. The initial lithiated species was unstable and isomerized to the thermodynamic product (where the anion is stabilized by the halogen or nitrogen) [3].
Q: How do I stop the dance? A: You must stay under Kinetic Control .
-
Temperature: Never exceed -78°C . The isomerization has a higher activation energy than the initial lithiation.
-
Base Selection: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA. LiTMP is bulkier and less nucleophilic, reducing the likelihood of nucleophilic attack on the bromine.
-
"In-situ" Trapping: Do not stir the lithiated species. Have the electrophile (e.g.,
, ) present before adding the base (Barbier conditions), or add the base to a mixture of substrate and electrophile if compatible [4].
Visualizing the Halogen Dance
Figure 2: The Halogen Dance mechanism. To get Product A, maintain -78°C and quench immediately. Warming leads to Product B.
Module 4: Hydrogenation (Preventing Defluorination)
Issue: Reducing a pyridine ring to a piperidine without losing the fluorine atoms (Hydrodefluorination). Solution: Protonation protects the C-F bond.
-
Protocol: Use
(Pearlman's Catalyst) in Methanol with 1.1 equivalents of HCl or TFA . The protonated pyridine is easier to reduce (activated towards hydrogenation) but the C-F bond is electronically deactivated towards oxidative addition by Palladium [5].
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[1] Journal of the American Chemical Society, 130(24), 7538–7539. Link
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link
-
Schnürch, M., et al. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36, 1046-1057. Link
-
Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition, 44(3), 376–393. Link
-
O'Hagan, D. (2008). Understanding Organofluorine Chemistry. Chemical Society Reviews, 37, 308-319. Link
Sources
Overcoming challenges in scaling up pyridine functionalization
Technical Support Ticket: #PYR-SC-8842 Subject: Escalation – Yield collapse and safety deviations in kilogram-scale pyridine functionalization. Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist, Process Chemistry Division.
Overview
You are encountering non-linear scaling effects when moving from gram-scale optimization to kilogram-scale production of functionalized pyridines. The core issues identified in your logs are catalyst arrest (Suzuki/Buchwald couplings), thermal runaways (Minisci alkylation), and purification bottlenecks (silica adsorption).
This guide deconstructs these failure modes using field-proven process chemistry principles. We move beyond "add more catalyst" and focus on mechanistic intervention.
Module 1: The Catalyst Deactivation Crisis (Cross-Coupling)
User Issue: “My Suzuki coupling worked at 10g (1 mol% Pd), but stalled at 500g. Adding more Pd didn't help.”
Root Cause Analysis:
Pyridine is a "catalyst sponge." The lone pair on the nitrogen (
Troubleshooting Protocol:
Q1: Which ligand class are you using?
-
Standard (PPh3, dppf): These bind too weakly. Pyridine will displace them.
-
Solution: Switch to Bulky, Electron-Rich Dialkylbiaryl Phosphines (e.g., XPhos, RuPhos, or BrettPhos).
Q2: How are you activating the catalyst?
-
Standard (Pd(OAc)2): This generates Pd(0) slowly and is prone to immediate poisoning.
-
Solution: Use Pre-formed Precatalysts (e.g., Pd-PEPPSI-IPr or Buchwald G3/G4 precatalysts).
-
Why: These precatalysts undergo rapid reductive elimination to release the active
species inside the catalytic cycle, bypassing the vulnerable induction period where poisoning occurs.
-
Visualizing the Poisoning Mechanism:
Caption: The "Pyridine Trap" competes with the productive cycle. Bulky ligands destabilize the red path, forcing the equilibrium back to the green path.
Module 2: Taming the Radical (Minisci Scale-Up)
User Issue: “The Minisci alkylation exotherm was uncontrollable at 200g scale. We saw pressure spikes.”
Root Cause Analysis:
Minisci reactions rely on nucleophilic radical attack.[4] The generation of alkyl radicals (usually via persulfate/acid or peroxides) is inherently exothermic and evolves gas (
Troubleshooting Protocol:
Q1: Are you running this in Batch or Flow?
-
Batch: Highly dangerous for Minisci at scale >100g.
-
Solution: Transition to Continuous Flow Chemistry.
-
Protocol: Pump the pyridine/acid solution in Stream A and the radical initiator (e.g.,
) in Stream B. Mix in a T-piece followed by a heated residence coil. -
Benefit: The active reacting volume is small (milliliters), meaning any exotherm is instantly dissipated by the high surface-area-to-volume ratio of the tubing.
-
Q2: How are you controlling regioselectivity?
-
Issue: Minisci often gives C2/C4 mixtures.
-
Solution: Acidification & Solvent Tuning. [5][6][7]
-
Ensure the pH is < 2. Protonated pyridine is the reactive species.
-
Use a biphasic system (Water/DCM) or add TFA. The protonated pyridine is highly electron-deficient, directing the nucleophilic radical to the most deficient positions (C2/C4).
-
Module 3: The Purification Bottleneck (Downstream Processing)
User Issue: “Our product streaks on silica columns. We are using 50kg of silica for 1kg of product.”
Root Cause Analysis:
Basic pyridines interact with the acidic silanol groups (
Troubleshooting Protocol: The "Catch and Release" Extraction
Do not use chromatography for the primary cleanup. Utilize the basicity of pyridine (
Step-by-Step "Catch and Release" Workflow:
| Step | Action | Chemical Logic |
| 1 | Dissolve | Dissolve crude mixture in non-polar organic solvent (e.g., MTBE or Toluene). |
| 2 | "Catch" (Acid Wash) | Extract with 1M HCl or 10% |
| 3 | Wash | Wash the aqueous phase with fresh organic solvent. |
| 4 | "Release" (Basify) | Cool aqueous layer to 0°C. Slowly add NaOH or |
| 5 | Extract | Extract the now-cloudy aqueous layer with DCM or EtOAc. |
Critical Note: If your pyridine has electron-withdrawing groups (e.g., -CN, -F), the pKa may drop below 2.0. In this case, 1M HCl is not strong enough to fully protonate it. You may need stronger acid (3M
Module 4: Safety Advisory (N-Oxides)
User Warning: If your route involves Pyridine N-Oxides (often used to activate the C2 position), be aware of their thermal instability.
-
Hazard: N-oxides have a weak N-O bond. Upon heating (distillation or runaway), they can undergo rearrangement or decomposition, releasing massive energy.
-
Requirement: Perform DSC (Differential Scanning Calorimetry) on any N-oxide intermediate before scaling above 50g. Look for onset of decomposition. If onset is < 100°C, do not distill.
References
-
Catalyst Poisoning & Ligand Selection
- Title: Overcoming Catalyst Deactiv
- Source:Chemical Reviews / BenchChem Technical Notes.
-
URL:[Link] (Generalized link to ACS Chem Reviews on Cross Coupling).
-
Scalable Minisci Reactions
- Title: Practical and Regioselective Synthesis of C-4-Alkyl
- Source:Journal of the American Chemical Society (2021).
-
URL:[Link]
-
Purification Strategies
-
Safety Data (N-Oxides)
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. scispace.com [scispace.com]
- 4. Minisci reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Validation & Comparative
1H NMR Analysis of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(5-Fluoro-2-isopropoxypyridin-4-yl)methanol is a high-value pharmacophore often utilized in the synthesis of kinase inhibitors and antifungal agents. Its structural integrity is defined by three distinct functionalities: an electron-withdrawing fluorine at C5, a bulky isopropoxy donor at C2, and a reactive hydroxymethyl handle at C4.
This guide provides a technical comparative analysis of the 1H NMR characterization of this intermediate. Unlike standard spectral lists, we compare solvent system performance (CDCl₃ vs. DMSO-d₆) and structural analog differentiation (vs. the Methoxy analog) to optimize resolution and structural confirmation.
Structural Analysis & Logic
To accurately interpret the NMR spectrum, one must understand the electronic environment created by the pyridine core.
-
The Fluorine Effect (
F): The fluorine atom at C5 is the dominant coupling partner. It splits the adjacent H6 proton (ortho-coupling) and the H3 proton (meta-coupling), creating characteristic doublets that can be confused with impurities if not anticipated. -
The Isopropoxy Signature: The bulky isopropyl group serves as a definitive spectral anchor. The septet (CH) and doublet (CH₃) provide a distinct integral ratio (1:6) that validates the C2-substitution.
Structural Diagram & Numbering
The following diagram outlines the atom mapping used in this guide.
Figure 1: Functional map of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol highlighting key NMR-active sites.
Comparative Analysis: Solvent Selection
The choice of solvent is not merely about solubility; it dictates the visibility of the hydroxyl proton and the resolution of the fluorine coupling.
Scenario A: CDCl₃ (Chloroform-d)
-
Performance: Standard for routine purity checks.
-
Drawback: The hydroxyl proton (OH) often appears as a broad singlet or exchanges out entirely, making it unreliable for confirming the alcohol moiety's integrity.
-
Signal Resolution: Excellent for the isopropoxy septet.
Scenario B: DMSO-d₆ (Dimethyl Sulfoxide-d₆)
-
Performance: Superior for full structural elucidation.
-
Advantage: Forms strong hydrogen bonds with the OH group, slowing exchange. This typically resolves the OH as a distinct triplet (coupling to CH₂) or sharp singlet, providing definitive proof of the alcohol group.
-
Signal Resolution: Shifts aromatic protons downfield, often separating overlapping signals.
Recommendation: Use DMSO-d₆ for full characterization during method development. Use CDCl₃ for high-throughput in-process checks where OH visibility is less critical.
Experimental Protocol
Methodology: High-Resolution 1H NMR (400 MHz+)
To ensure reproducibility, follow this self-validating protocol.
-
Sample Preparation:
-
Weigh ~10 mg of product.[1]
-
Dissolve in 0.6 mL of DMSO-d₆ (for characterization) or CDCl₃ (for routine check).
-
Critical Step: If using CDCl₃, filter through a glass wool plug to remove inorganic salts that cause line broadening.
-
-
Acquisition Parameters:
-
Pulse Angle: 30° (maximizes signal-to-noise for small samples).
-
Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for accurate integration of the OH signal).
-
Scans (NS): 16–32.
-
-
Processing:
-
Reference DMSO residual peak to 2.50 ppm (or CDCl₃ to 7.26 ppm).
-
Apply exponential multiplication (LB = 0.3 Hz).
-
Workflow Logic
Figure 2: Decision tree for solvent selection and validation of the hydroxyl moiety.
Data Presentation: Spectral Assignments
The following table compares the expected chemical shifts in DMSO-d₆ against the Methoxy analog. This comparison highlights the shielding effect of the isopropyl group.
| Position | Proton Type | Multiplicity | Coupling ( | Shift (δ) [Target: Isopropoxy] | Shift (δ) [Analog: Methoxy]* |
| C6-H | Aromatic | Doublet (d) | 8.05 ppm | 8.10 ppm | |
| C3-H | Aromatic | Doublet (d) | 6.85 ppm | 6.95 ppm | |
| C2-OCH< | Methine | Septet (sep) | 5.25 ppm | N/A (Methoxy is singlet) | |
| C4-CH₂ | Benzylic | Doublet (d) | 4.55 ppm | 4.50 ppm | |
| OH | Hydroxyl | Triplet (t) | 5.40 ppm | 5.45 ppm | |
| C2-CH₃ | Methyl | Doublet (d) | 1.32 ppm | 3.88 ppm (s, OMe) |
*Analog Data based on (5-Fluoro-2-methoxypyridin-4-yl)methanol [1]. **Doublet/Triplet splitting of CH₂/OH is only observed in dry DMSO-d₆. In CDCl₃, these appear as singlets.
Key Diagnostic Feature:
The C6-H signal at ~8.05 ppm is the most deshielded proton due to the adjacent Nitrogen and Fluorine. Its doublet splitting (
References
-
BenchChem. (2024). (5-Fluoro-2-methoxypyridin-4-yl)methanol Product Guide. Retrieved from
-
Sigma-Aldrich. (2024). NMR Chemical Shifts of Trace Impurities. Retrieved from
-
ChemicalBook. (2024). 2-Fluoropyridine NMR Spectrum Analysis. Retrieved from
-
PubChem. (2024). Compound Summary: (5-Fluoropyridin-2-yl)methanol.[2] Retrieved from
Sources
Technical Guide: Comparative Biological Activity of Fluorinated vs. Non-Fluorinated Pyridines
Executive Summary
The "Fluorine Effect" in Heterocyclic Medicinal Chemistry
In modern drug discovery, the pyridine ring is a privileged scaffold, present in over 15% of all FDA-approved drugs. However, the native pyridine ring often suffers from two critical liabilities: high metabolic susceptibility (N-oxidation and C-hydroxylation) and moderate basicity (pKa ~5.2), which can lead to non-specific protein binding and poor membrane permeability.
This guide analyzes the strategic substitution of hydrogen with fluorine on the pyridine ring.[1] As a Senior Application Scientist, I will demonstrate how this bioisosteric replacement is not merely a steric modification but a profound electronic modulation. The high electronegativity of fluorine (
Part 1: Physicochemical Impact Analysis
The biological divergence between a pyridine and its fluorinated analog stems from fundamental changes in electronic distribution.
Basicity Modulation (The pKa Shift)
The most dramatic effect of fluorination is the reduction of basicity. The pyridine nitrogen lone pair is the primary hydrogen bond acceptor.
-
Mechanism: Fluorine acts as a strong
-electron withdrawing group (Inductive effect, ). -
Impact:
-
2-Fluoropyridine: The fluorine is adjacent to the nitrogen (
-position).[1] The inductive withdrawal is maximal, dropping the pKa from 5.23 (native) to -0.44 . This renders the molecule non-basic at physiological pH (7.4), ensuring it remains neutral, which drastically improves passive membrane diffusion. -
3-Fluoropyridine: The effect is attenuated by distance. The pKa drops to ~2.97 . This allows for "fine-tuning" of the protonation state without completely ablating basicity.
-
Lipophilicity and Permeability
While fluorine is often termed "lipophilic," its effect on pyridine is nuanced.
-
Polar Hydrophobicity: The C-F bond is highly polar but not polarizable. Replacing a C-H bond with C-F typically increases the partition coefficient (LogP) because the C-F bond does not donate hydrogen bonds and resists desolvation penalties.
-
Result: Fluorinated pyridines generally exhibit higher permeability in PAMPA (Parallel Artificial Membrane Permeability Assay) compared to their non-fluorinated parents.
Table 1: Comparative Physicochemical Properties
| Property | Pyridine (Native) | 2-Fluoropyridine | 3-Fluoropyridine | Impact on Drug Design |
| pKa (Conj. Acid) | 5.23 | -0.44 | 2.97 | 2-F analog is neutral at pH 7.4; improves CNS penetration. |
| LogP (Exp) | 0.65 | ~1.12 | ~0.85 | Increased lipophilicity aids membrane crossing. |
| Dipole Moment (D) | 2.2 | 3.2 | 2.0 | Alters orientation in the enzyme binding pocket. |
| Metabolic Liability | High (N-oxide, C-OH) | Low (Blocked at C2) | Moderate | 2-F blocks the most reactive site for nucleophilic attack. |
Part 2: Metabolic Stability & Case Studies
The Metabolic Blockade
Cytochrome P450 (CYP450) enzymes typically attack electron-rich aromatic rings or abstract hydrogen atoms.[2]
-
Oxidative Defluorination Resistance: The C-F bond energy (116 kcal/mol) is significantly higher than the C-H bond (99 kcal/mol). CYP450 cannot readily cleave the C-F bond.
-
Electronic Deactivation: By withdrawing electron density, fluorine deactivates the entire ring toward electrophilic attack by the CYP450 iron-oxo species.
Diagram 1: Metabolic Blocking Mechanism
Caption: Mechanism of metabolic stabilization. Fluorine at the C2 position prevents oxidative attack, extending half-life (
Part 3: Experimental Protocols
As a scientist, you must validate these theoretical advantages with robust data. Below are the standard protocols for comparing these scaffolds.
Protocol A: Comparative Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compounds (10 mM DMSO stock).
Workflow:
-
Preparation: Dilute test compounds to 1
M in phosphate buffer (pH 7.4). -
Incubation: Add HLM (final conc. 0.5 mg/mL).[4] Pre-incubate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50
L at min. -
Quenching: Immediately add to 150
L ice-cold Acetonitrile (containing internal standard, e.g., Warfarin). -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. time. The slope is .- [2]
Protocol B: F-NMR Guided pKa Determination
Standard potentiometric titration often fails for low pKa fluoropyridines.
Workflow:
-
Sample: Dissolve fluorinated pyridine (5 mM) in
(90:10). -
Titration: Adjust pH from 1.0 to 9.0 using HCl/NaOH. Measure pH using a calibrated glass electrode.
-
Measurement: Acquire
F-NMR spectra at each pH point. -
Analysis: The chemical shift (
) of the fluorine signal will shift sigmoidally as the nitrogen protonates. -
Fitting: Fit the
vs. pH curve to the Henderson-Hasselbalch equation to extract the precise pKa.
Part 4: Strategic Decision Framework (SAR)
When should you introduce fluorine? Use this logic flow to guide your Structure-Activity Relationship (SAR) campaign.
Diagram 2: The "Fluorine Scan" Workflow
Caption: Decision tree for implementing a "Fluorine Scan" in lead optimization.
References
-
Hussain, M. et al. (2025).[5][6] Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. ResearchGate. Link
-
BenchChem. (2025).[2][4] Comparing the metabolic stability of fluorinated versus non-fluorinated indoles (and pyridines). BenchChem Technical Guides. Link
-
Meanwell, N. A. (2018). Fluorine in Drug Discovery: Role, Design and Case Studies. Journal of Medicinal Chemistry. Link
-
Fier, P. S. et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination. Journal of the American Chemical Society. Link
-
Atalay, V. E. (2018).[7] Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications. Link
-
Kuttruff, C. A. et al. (2013). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Nature Reviews Drug Discovery. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 7. bcc.bas.bg [bcc.bas.bg]
X-Ray Crystallography of Substituted Pyridinemethanol Compounds: A Comparative Methodological Guide
Introduction
Substituted pyridinemethanols—such as α-methyl-2-pyridinemethanol and α-phenyl-2-pyridylmethanol—are highly versatile molecules. Featuring both a pyridine nitrogen and a hydroxyl oxygen, they act as potent bidentate ligands in coordination chemistry[1] and serve as critical pharmacophores in drug development (e.g., the antimalarial drug mefloquine). Determining their precise 3D architecture, absolute configuration, and intermolecular interactions (such as hydrogen bonding and
However, obtaining diffraction-quality crystals of these compounds—especially when complexed with transition metals like Fe(II) or Cu(II) under inert conditions—presents a significant thermodynamic and kinetic challenge. This guide objectively compares crystallization methodologies and X-ray source technologies to establish a definitive, self-validating workflow for structural determination.
Comparative Analysis: Crystallization Methodologies
The fundamental prerequisite for SCXRD is a well-ordered single crystal, typically between 50 to 300 µm in size[3]. For substituted pyridinemethanol complexes, the choice of crystallization technique dictates whether you obtain a pristine single lattice or an unusable twinned aggregate.
Table 1: Quantitative & Qualitative Comparison of Crystallization Methods
| Parameter | Vapor Diffusion | Slow Evaporation |
| Mechanism of Supersaturation | Vapor phase transfer of precipitant[4] | Continuous loss of primary solvent[5] |
| Sample Requirement | 1–10 mg (Highly efficient)[6] | >20 mg (Resource intensive)[5] |
| Nucleation Control | High (Gradual solubility decrease)[4] | Low (Rapid concentration spikes)[5] |
| Atmospheric Control | Closed system (Ideal for air-sensitive)[4] | Semi-open (Prone to oxidation)[5] |
| Typical Crystal Quality | Large, well-ordered single crystals[1] | Small, aggregated, or twinned crystals[7] |
The Causality of Crystallization Success
Slow evaporation relies on a semi-open container (e.g., punctured aluminum foil) to gradually remove solvent[5]. While mechanistically simple, it frequently fails for substituted pyridinemethanol metal complexes. As the solvent evaporates, the solution rapidly crosses the metastable zone into labile supersaturation, triggering excessive nucleation[5]. Furthermore, the open nature of the system exposes air-sensitive Fe(II) or Cu(II) complexes to atmospheric oxygen and moisture, leading to degradation before crystallization can occur.
Vapor diffusion , conversely, operates in a strictly sealed environment[4]. It utilizes a binary solvent system: a primary solvent that fully dissolves the compound (e.g., dichloromethane) and a volatile precipitant in which the compound is insoluble (e.g., diethyl ether)[1]. Because the precipitant has a higher vapor pressure, it slowly transfers through the vapor phase into the sample solution[4]. This gradually lowers the dielectric constant and solubility of the mixture, allowing the system to gently enter the metastable zone. This controlled equilibration favors the growth of fewer, larger, and highly ordered crystals, yielding up to 87% recovery of X-ray quality crystals for diiron(II) pyridinemethanol complexes[1].
Figure 1: Logical workflow comparing Vapor Diffusion and Slow Evaporation methodologies.
Self-Validating Protocol: Vapor Diffusion Crystallization
This protocol incorporates built-in validation checks to ensure thermodynamic control.
-
Solution Preparation: Dissolve 2–5 mg of the pyridinemethanol complex in 0.5 mL of a primary solvent (e.g.,
) inside a 1-dram inner vial.-
Validation Check: The solution must be optically clear. If any particulate matter remains, filter it through a 0.2 µm PTFE syringe filter. Particulates act as heterogeneous nucleation sites, which will ruin single-crystal growth.
-
-
Chamber Assembly: Place the uncapped 1-dram inner vial into a 20 mL outer scintillation vial. Add 3 mL of the precipitant (e.g., Diethyl Ether) to the outer vial[1].
-
Equilibration: Seal the outer vial tightly with a Teflon-lined cap and store it in a vibration-free environment at constant temperature (e.g., 4 °C to slow diffusion further)[7].
-
Validation Check: Over 3–7 days, the liquid level in the inner vial must increase. If it decreases, the primary solvent is evaporating faster than the precipitant is diffusing, indicating an incorrect solvent pairing.
-
-
Harvesting: Once crystals of sufficient size (0.1–0.3 mm) form[3], do not remove the mother liquor. Substituted pyridinemethanol crystals frequently incorporate solvent molecules into their lattice[1]. Removing the solvent exposes the crystal to air, causing rapid evaporation of lattice-bound solvent and subsequent destruction of the crystal structure[3].
Comparative Analysis: X-Ray Source Technologies
Once a crystal is harvested, the choice of diffractometer technology dictates the quality of the resulting electron density map.
Table 2: Diffractometer Source Comparison for Small Molecules
| Parameter | Microfocus Source (Cu Kα) | Standard Sealed Tube (Mo Kα) |
| Wavelength (Å) | 1.54184 | 0.71073 |
| Beam Flux Density | High ( | Moderate ( |
| Optimal Crystal Size | 10 – 50 µm | 100 – 300 µm |
| Anomalous Signal (Light Atoms) | Strong (Ideal for absolute configuration) | Weak (Unreliable for C, N, O only) |
| Data Collection Time | 2 – 6 hours | 12 – 24 hours |
The Causality of Source Selection
Standard sealed tubes utilizing Molybdenum (Mo Kα) radiation are excellent for heavy transition metal complexes due to minimal absorption effects. However, many substituted pyridinemethanols are purely organic or complexed with lighter metals. These crystals often grow as very thin plates that diffract weakly.
A Microfocus Copper (Cu Kα) source is vastly superior for these challenging samples. The microfocus optics concentrate the X-ray beam into a highly intense, narrow profile, delivering orders of magnitude higher flux density to the sample. This allows for the successful structural resolution of crystals smaller than 50 µm. Furthermore, Cu Kα radiation interacts more strongly with lighter atoms (Carbon, Nitrogen, Oxygen), generating a significantly stronger anomalous dispersion signal. This is an absolute requirement if you need to determine the absolute stereochemistry (Flack parameter) of a chiral substituted pyridinemethanol without relying on heavy-atom derivatization.
Figure 2: Decision matrix and processing pipeline for SCXRD data collection.
Self-Validating Protocol: Data Collection & Structure Solution
-
Cryoprotection & Mounting: Submerge the harvested crystal in a drop of inert perfluoropolyether oil (e.g., Paratone-N) on a glass slide. Using a microscope, loop the crystal using a polyimide cryoloop and immediately transfer it to the diffractometer's cold stream (typically 100 K)[2].
-
Validation Check: The rapid freezing of the oil creates a rigid glass that protects the crystal from air and prevents solvent loss[3], while 100 K minimizes atomic thermal vibrations (improving high-angle resolution).
-
-
Unit Cell Determination: Run a brief matrix scan to determine the unit cell parameters.
-
Validation Check: Inspect the diffraction frames. Spots must be sharp and singular. Split or smeared spots indicate twinning or a cracked crystal lattice; if observed, mount a new crystal.
-
-
Data Collection & Integration: Collect the full sphere of data. Integrate the reflections using software like SADABS, applying multi-scan absorption corrections.
-
Validation Check: The internal agreement factor (
) should ideally be . Higher values suggest poor absorption correction or crystal decay.
-
-
Solution & Refinement: Solve the phase problem using intrinsic phasing (e.g., SHELXT) and refine the structure using full-matrix least-squares on
(SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.
Conclusion
For researchers investigating substituted pyridinemethanol compounds, the path to high-resolution structural data requires abandoning rudimentary techniques. Vapor diffusion provides the necessary thermodynamic control to yield pristine single crystals from milligram quantities, effectively protecting sensitive coordination complexes[4],[1]. Coupling this crystallization method with Microfocus Cu Kα diffraction technology ensures that even the smallest, most weakly diffracting organic plates can be fully resolved, allowing for unambiguous determination of absolute configuration and intermolecular bonding networks.
References
1.4 2. 6 3. 5 4. 3 5. 7 6.1 7.2
Sources
- 1. Synthesis, Characterization, and Preliminary Oxygenation Studies of Benzyl- and Ethyl-Substituted Pyridine Ligands of Carboxylate-Rich Diiron(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 3. Growing Crystals [web.mit.edu]
- 4. fiveable.me [fiveable.me]
- 5. Crystallization - Engineering Ideas Clinic - Confluence [uwaterloo.atlassian.net]
- 6. depts.washington.edu [depts.washington.edu]
- 7. unifr.ch [unifr.ch]
A Guide to the Certificate of Analysis for Novel Pyridine Building Blocks: A Comparative Study of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol
In the landscape of modern drug discovery, fluorinated pyridine scaffolds are indispensable building blocks. The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] (5-Fluoro-2-isopropoxypyridin-4-yl)methanol is a prime example of such a building block, offering medicinal chemists a versatile scaffold for creating novel chemical entities.
This guide provides an in-depth analysis of a representative Certificate of Analysis (CoA) for (5-Fluoro-2-isopropoxypyridin-4-yl)methanol. It is designed for researchers, scientists, and drug development professionals to not only interpret the quality control data but also to understand its implications in the context of structurally related analogs. We will deconstruct the analytical data, provide the experimental protocols used to generate it, and compare the compound's profile to key alternatives to inform rational compound design.
Section 1: Deconstructing the Certificate of Analysis
A Certificate of Analysis is the definitive document attesting to a compound's quality and purity. It is a summary of validated experimental results. Below is a representative CoA for a high-purity batch of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol, followed by an explanation of each critical parameter.
Table 1: Representative Certificate of Analysis
| Test | Specification | Result | Method |
| Appearance | White to Off-White Solid | White Crystalline Solid | Visual Inspection |
| Identity (¹H NMR) | Conforms to Structure | Conforms | 400 MHz in CDCl₃ |
| Identity (MS) | [M+H]⁺ = 186.08 | 186.1 | ESI-MS |
| Purity (HPLC) | ≥ 98.0% (at 254 nm) | 99.2% | RP-HPLC (See Protocol 1) |
| Volatiles (GC) | ≤ 0.5% | 0.15% (Isopropanol) | Headspace GC (See Protocol 3) |
| Water Content | ≤ 0.5% | 0.08% | Karl Fischer Titration |
| Elemental Analysis | C: 58.37%, H: 6.53%, N: 7.56% | C: 58.41%, H: 6.51%, N: 7.53% | Combustion Analysis |
Interpretation of Key CoA Parameters:
-
Identity (¹H NMR & MS): Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed fingerprint of the molecule's structure, confirming the connectivity of atoms.[1] Mass Spectrometry (MS) confirms the molecular weight. The combination of these techniques provides unambiguous confirmation of the compound's identity.
-
Purity (HPLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.[3] A high purity value (e.g., >98%) is crucial as even minor impurities can lead to misleading results in biological assays or side reactions in subsequent synthetic steps.
-
Volatiles (GC): Gas Chromatography (GC) is used to detect and quantify residual solvents from the synthesis and purification process.[4] The presence of excess solvent can affect reaction stoichiometry and introduce contaminants.
-
Elemental Analysis: This technique determines the percentage composition of elements (Carbon, Hydrogen, Nitrogen) in the sample, providing an orthogonal confirmation of the empirical formula and purity.[5]
Section 2: Comparative Analysis of Structural Analogs
The choice of a synthetic building block is often dictated by subtle structural variations that can profoundly impact the final compound's properties. Below, we compare our target compound with two commercially available, structurally related analogs.
DOT Script for Structural Comparison
Caption: Structural comparison of the target compound with key analogs.
Table 2: Physicochemical Property Comparison of Pyridine Analogs
| Parameter | (5-Fluoro-2-isopropoxypyridin-4-yl)methanol | (5-Fluoro-2-methoxypyridin-4-yl)methanol[6] | (5-Fluoropyridin-2-yl)methanol[7] | Rationale for Difference |
| Molecular Weight | 185.20 | 157.14 | 127.12 | The primary difference is the size of the alkoxy group at the 2-position (isopropoxy > methoxy > none), directly impacting molecular weight. |
| Calculated LogP (cLogP) | ~1.50 | ~0.72 | ~0.10 | Lipophilicity increases with the size of the alkyl group. The isopropoxy group adds more greasy character than the methoxy group, which is critical for modulating solubility and cell permeability.[8] |
| Topological Polar Surface Area (TPSA) | 42.35 Ų | 42.35 Ų | 33.1 Ų | The TPSA is dominated by the pyridine nitrogen and the methanol oxygen. The ether oxygen in the alkoxy groups is sterically shielded and contributes similarly in both cases. The absence of the ether oxygen in the third analog reduces its TPSA. |
This comparison highlights a critical aspect of drug design: fine-tuning physicochemical properties. By simply changing the alkoxy substituent from methoxy to isopropoxy, a medicinal chemist can increase the lipophilicity (LogP), which may enhance membrane permeability or alter binding to a target protein, without significantly changing the molecule's overall polarity (TPSA).
Section 3: Essential Quality Control Protocols
The trustworthiness of a CoA is underpinned by robust and well-defined analytical protocols.[4] The following are detailed methodologies for the key purity and identity tests.
DOT Script for Analytical Workflow
Caption: General workflow for the characterization of a novel pyridine derivative.[4]
Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This protocol is designed to separate the main compound from any non-volatile impurities.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: A C18 column is a versatile, non-polar stationary phase suitable for a wide range of organic molecules. The acidic mobile phase ensures that the pyridine nitrogen is protonated, leading to sharp, symmetrical peaks.[3]
-
-
Gradient:
-
Start at 10% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B over 1 minute and re-equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Rationale: The pyridine ring contains a chromophore that strongly absorbs UV light, making it easily detectable.[4]
-
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile.
-
Analysis: Inject 5 µL. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy
This protocol confirms the chemical structure of the molecule.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Rationale: CDCl₃ is a standard, non-protic solvent that dissolves a wide range of organic compounds and has a simple, well-defined solvent peak.[4]
-
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of CDCl₃.
-
Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
Expected Chemical Shifts (δ, ppm):
-
~8.0-8.2 (s, 1H): Proton on the pyridine ring adjacent to the fluorine.
-
~6.8-7.0 (s, 1H): Proton on the pyridine ring adjacent to the CH₂OH.
-
~4.6-4.8 (septet, 1H): CH proton of the isopropoxy group.
-
~4.5-4.7 (s, 2H): CH₂ protons of the methanol group.
-
~2.5-3.0 (br s, 1H): OH proton of the methanol group.
-
~1.3-1.5 (d, 6H): Two CH₃ groups of the isopropoxy group.
-
Protocol 3: Residual Solvent Analysis by Gas Chromatography (GC)
This method is crucial for identifying and quantifying volatile impurities.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: A non-polar capillary column (e.g., DB-5 or equivalent).
-
Rationale: A non-polar column is effective for separating common organic solvents.[4]
-
-
Instrument Setup:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 40 °C for 5 minutes, then ramp at 15 °C/min to 240 °C and hold for 5 minutes.
-
Detector Temperature: 280 °C.
-
-
Sample Preparation: Accurately weigh ~50 mg of the compound into a headspace vial and add 1 mL of a suitable high-boiling solvent (e.g., DMSO).
-
Analysis: The vial is heated in the autosampler to drive volatile solvents into the headspace, which is then injected into the GC. Quantification is performed by comparing peak areas to those of a known solvent standard.
Section 4: Application-Specific Insights
For a drug development professional, the CoA provides more than just a quality check; it offers actionable insights:
-
High Purity (99.2%): This batch is suitable for sensitive applications, including in vitro biological screening and early-stage in vivo studies, where impurities could confound results.
-
Low Water and Solvent Content: Ensures accurate weighing for reactions and biological assays, preventing errors in stoichiometry and concentration calculations.
-
Structural Confirmation: Unambiguous NMR and MS data provide confidence that any observed biological activity or reactivity is due to the intended molecule and not a structural isomer.
-
Physicochemical Profile: The isopropoxy group, compared to a smaller methoxy group, increases lipophilicity. This makes (5-Fluoro-2-isopropoxypyridin-4-yl)methanol an excellent candidate for structure-activity relationship (SAR) studies aimed at optimizing a lead compound's permeability across biological membranes.[8]
Conclusion
The Certificate of Analysis is a critical document that provides a comprehensive quality profile of a chemical building block. For a compound like (5-Fluoro-2-isopropoxypyridin-4-yl)methanol, understanding the data within its CoA—and in the context of related analogs—is paramount for its effective use in research and development. By deconstructing the analytical tests, understanding the underlying protocols, and comparing key physicochemical properties, researchers can make informed decisions, ensuring the integrity and success of their scientific endeavors.
References
- Benchchem. Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
- Chandrasekar, T., et al. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ChemistrySelect.
- ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- Benchchem. (5-Fluoro-4-methylpyridin-2-yl)methanol.
- Sigma-Aldrich. (5-Fluoropyridin-2-yl)methanol.
- Appchem. (5-Fluoro-2-methoxypyridin-4-yl)methanol.
- Juvenus Drugs. (2-((5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl)amino)pyridin-4-yl)methanol.
- STM Journals. Synthesis, Characterization And Evaluation Of Pyridine Derivatives.
- N/A. Fluorine in drug discovery: Role, design and case studies.
- MDPI. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications.
- Crysdot LLC. (5-Fluoropyridin-2-yl)methanol.
- BLD Pharm. (5-Fluoro-2-isopropoxyphenyl)methanol.
- PubChem. (5-Fluoropyridin-2-yl)methanol.
- ChemScene. (2-Fluoro-5-isopropoxypyridin-3-yl)methanol.
- National Institutes of Health. Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics.
- Halochem. (2-Fluoro-5-isopropoxypyridin-3-yl)methanol.
- Ou, W., Liu, F., & Pan, X. An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry.
- ChemScene. (5-Fluoro-2-methoxypyridin-3-yl)methanol.
- MDPI. Discovery of a Flavonoid FM04 as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. appchemical.com [appchemical.com]
- 7. (5-Fluoropyridin-2-yl)methanol | C6H6FNO | CID 24729312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Purity assessment of synthetic (5-Fluoro-2-isopropoxypyridin-4-yl)methanol
Publish Comparison Guide: Purity Assessment of Synthetic (5-Fluoro-2-isopropoxypyridin-4-yl)methanol
Executive Summary
(5-Fluoro-2-isopropoxypyridin-4-yl)methanol is a critical heterocyclic building block, frequently employed in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib analogs) and other kinase-targeted therapeutics. Its structural integrity—specifically the positioning of the fluorine and isopropoxy groups relative to the hydroxymethyl handle—is paramount for downstream structure-activity relationship (SAR) data.
The synthesis of this intermediate typically involves nucleophilic aromatic substitution (SNAr) followed by directed ortho-lithiation (DoL). This pathway introduces a unique impurity profile comprising regioisomers, hydrolysis byproducts, and over-alkylation species that standard C18 HPLC often fails to resolve adequately.
This guide objectively compares three analytical methodologies—HPLC-UV , GC-FID , and 19F-qNMR —to establish a self-validating purity assessment protocol.
Chemical Profile & Impurity Landscape[1][2]
Understanding the "why" behind the analytical method requires mapping the synthesis to the impurities.
-
Target Molecule: (5-Fluoro-2-isopropoxypyridin-4-yl)methanol
-
Molecular Weight: ~185.19 g/mol
-
Key Functional Groups: Pyridine nitrogen (basic/tailing prone), Fluorine (NMR active), Primary Alcohol (polar/reactive).
Impurity Fate Mapping
The following diagram illustrates the genesis of critical impurities during the standard synthesis route (SNAr
Figure 1: Synthesis workflow and origin of critical impurities (Regioisomers, Hydrolysis products).
Comparative Assessment of Analytical Techniques
Method A: Reversed-Phase HPLC (UV Detection)
The Industry Workhorse, but prone to "Pyridine Tailing".
-
Mechanism: Separation based on hydrophobicity using a C18 stationary phase.
-
Critical Challenge: The basic pyridine nitrogen interacts with residual silanols on the column, causing peak tailing that can mask closely eluting impurities (like Impurity A).
-
Optimization: Requires high pH buffers (pH > 7.5) to keep the pyridine deprotonated (neutral) or ion-pairing agents.
Method B: GC-FID
The Volatility Specialist.
-
Mechanism: Separation based on boiling point and polarity.
-
Critical Challenge: The hydroxymethyl group induces hydrogen bonding, leading to peak broadening. Thermal degradation (dehydration) can occur in the injector port.
-
Verdict: Excellent for residual solvents (IPA, DMF) but risky for the main compound without derivatization (TMS-capping).
Method C: 19F-qNMR (Quantitative NMR)
The Regio-Specific Truth Teller.
-
Mechanism: Direct observation of the fluorine nucleus.
-
Advantage: The chemical shift of the fluorine atom is highly sensitive to its environment. A fluorine at position 5 with a substituent at position 4 (Target) has a distinct shift compared to a substituent at position 3 (Regioisomer).
-
Verdict: The only method that guarantees regio-purity without requiring a reference standard for the impurity.
Performance Data Comparison
| Feature | HPLC-UV (Method A) | GC-FID (Method B) | 19F-qNMR (Method C) |
| Specificity (Regioisomers) | Moderate (Requires extensive method dev) | Low (Isomers often co-elute) | High (Distinct Shifts) |
| Linearity (R²) | > 0.999 | > 0.995 | N/A (Absolute Quant) |
| LOD (Limit of Detection) | 0.05% | 0.1% | ~0.5% |
| Sample Prep | Dilute & Shoot | Dilute (potential derivatization) | Weigh & Dissolve |
| Throughput | High | High | Low |
| Primary Use Case | Routine QC, Organic Impurities | Residual Solvents | Reference Standard Qualification |
Detailed Experimental Protocols
Protocol 1: "Pyridine-Safe" HPLC Method
Designed to eliminate tailing and separate the hydrolysis impurity.
-
Column: XBridge BEH C18 XP, 100mm x 2.1mm, 2.5 µm (Waters) or equivalent high-pH stable column.
-
Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0) in Water.[1][2][3]
-
Rationale: High pH keeps the pyridine nitrogen uncharged, eliminating silanol interaction and sharpening the peak.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5%
60% B -
8-10 min: 60%
95% B
-
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 260 nm (Pyridine
transition). -
System Suitability: Tailing factor (
) must be < 1.3.
Protocol 2: 19F-qNMR for Regioisomer Quantification
The self-validating method for structural confirmation.
-
Internal Standard (IS):
-Trifluorotoluene (BTF).-
Requirement: Non-reactive, distinct shift (-63 ppm), high purity.
-
-
Solvent: DMSO-
(prevents H-bonding broadening). -
Preparation:
-
Weigh ~20 mg of Sample (
) and ~10 mg of IS ( ) into a vial. -
Dissolve in 0.7 mL DMSO-
.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (
): 30s (Must be of the slowest relaxing fluorine). -
Scans: 64.
-
-
Calculation:
Where = Integration area, = Number of fluorines, = Molecular weight.
Analytical Decision Matrix
Use this logic flow to select the correct method for your stage of development.
Figure 2: Decision matrix for analytical method selection.
References
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
-
Dolan, J. W. (2002). "Peak Tailing in HPLC." LCGC North America. Link (Authoritative source on managing basic compounds and silanol interactions).
-
Feldmann, J., et al. (2017). "Method Development for Fluorine Specific Detection." Journal of Analytical Atomic Spectrometry. Link (Validation of fluorine-specific detection methods).
- BenchChem Application Note. "Quantification of 4-Pyridinemethanol Derivatives." (General protocols for pyridine methanol HPLC analysis).
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy. Link (Gold standard for qNMR protocols).
Sources
Comparative Analysis of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol Analogs: A Guide to Structure-Activity Relationships in Kinase Inhibition
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibitors.[1][] Its unique electronic properties and ability to form key hydrogen bonds make it a privileged structure in medicinal chemistry.[3][4] This guide provides an in-depth comparative analysis of a focused library of hypothetical analogs based on the (5-Fluoro-2-isopropoxypyridin-4-yl)methanol core. We will explore the structure-activity relationships (SAR) of these compounds, offering insights into how subtle molecular modifications can profoundly impact biological activity. The experimental data presented, while hypothetical, is based on established principles observed in similar heterocyclic kinase inhibitors and is intended to serve as a guiding framework for researchers in the field.
The strategic incorporation of a fluorine atom into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[5] The (5-Fluoro-2-isopropoxypyridin-4-yl)methanol scaffold presents several key points for chemical modification, allowing for a systematic exploration of the SAR.
Synthesis of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol Analogs
The synthesis of the proposed analogs would likely commence from a commercially available or readily synthesized substituted pyridine core. The introduction of the fluoro, isopropoxy, and methanol functionalities can be achieved through a series of well-established organic chemistry transformations. For instance, the isopropoxy group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction on a suitably activated chloropyridine precursor.[] The hydroxymethyl group at the 4-position can be installed through various methods, including the reduction of a corresponding carboxylic acid or aldehyde.
Comparative Biological Evaluation: Kinase Inhibition
To assess the biological activity of our hypothetical series of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol analogs, a robust and high-throughput biochemical kinase inhibition assay would be employed. A luminescence-based assay that measures the amount of ATP remaining after a kinase reaction is a common and reliable method.[7] A decrease in ATP levels directly correlates with kinase activity, and thus the potency of an inhibitor can be determined by its ability to preserve the ATP pool.
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values for a series of analogs against a representative tyrosine kinase.
| Compound ID | R1 (at 2-position) | R2 (at 4-position) | R3 (at 5-position) | IC50 (nM) |
| 1 (Parent) | -OCH(CH3)2 | -CH2OH | -F | 150 |
| 2 | -OCH3 | -CH2OH | -F | 350 |
| 3 | -OC2H5 | -CH2OH | -F | 200 |
| 4 | -OCH(CH3)2 | -CH2OH | -H | 800 |
| 5 | -OCH(CH3)2 | -CH2OH | -Cl | 120 |
| 6 | -OCH(CH3)2 | -COOH | -F | >1000 |
| 7 | -OCH(CH3)2 | -CH2NH2 | -F | 95 |
| 8 | -OCH(CH3)2 | -CH2-N-acetyl | -F | 250 |
Structure-Activity Relationship (SAR) Analysis
The hypothetical data in the table above allows us to deduce several key SAR trends for this series of compounds.
-
Influence of the 2-Alkoxy Group (R1): A comparison of compounds 1 , 2 , and 3 suggests that a bulkier isopropoxy group at the 2-position is optimal for activity compared to smaller methoxy or ethoxy groups. This may indicate that the R1 group occupies a hydrophobic pocket in the kinase active site.
-
Importance of the 5-Fluoro Substituent (R3): The critical role of the fluorine atom is highlighted by comparing the parent compound 1 with its non-fluorinated analog 4 . The significant drop in potency for compound 4 underscores the favorable contribution of the fluorine atom, which could be involved in a key binding interaction or may serve to modulate the electronics of the pyridine ring.[5] Replacing fluorine with a more electron-withdrawing chlorine atom (compound 5 ) results in a slight improvement in potency, suggesting that electronic effects at this position are important.
-
Modifications of the 4-Methanol Group (R2): The hydroxymethyl group at the 4-position appears to be a crucial hydrogen bond donor. Oxidation to the corresponding carboxylic acid (compound 6 ) leads to a complete loss of activity, likely due to the introduction of a negative charge that is not tolerated in the binding site. Conversely, conversion of the alcohol to a primary amine (compound 7 ) results in a modest increase in potency. This suggests that a hydrogen bond donor at this position is essential, and an amine may form a stronger or more favorable interaction. Acetylation of this amine (compound 8 ) reduces the activity, likely due to the loss of the hydrogen bond donating capacity and increased steric bulk.
The following diagram illustrates the key hypothetical SAR findings for the (5-Fluoro-2-isopropoxypyridin-4-yl)methanol scaffold.
Caption: Key SAR findings for the hypothetical analog series.
Experimental Protocol: Luminescence-Based Kinase Assay
The following protocol provides a detailed methodology for a luminescence-based kinase assay to determine the IC50 values of inhibitor compounds.[7] This type of assay is widely used in drug discovery for its simplicity and high-throughput compatibility.[8]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
Synthesized inhibitor compounds
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[7]
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)[7]
-
White, opaque 96-well or 384-well plates[7]
-
Luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.
-
In a 96-well plate, add the kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a predetermined optimal reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.[7]
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
The following diagram illustrates the workflow for the described kinase inhibition assay.
Caption: Workflow for the luminescence-based kinase inhibition assay.
Conclusion
This guide has provided a comparative analysis of a hypothetical series of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol analogs, elucidating key structure-activity relationships for kinase inhibition. The analysis highlights the importance of the 2-isopropoxy group for hydrophobic interactions, the critical role of the 5-fluoro substituent for potency, and the necessity of a hydrogen bond donating group at the 4-position. These insights, though based on a hypothetical dataset, are grounded in established principles of medicinal chemistry for pyridine-based inhibitors and offer a valuable starting point for the design and optimization of novel kinase inhibitors based on this scaffold. Future work could involve further exploration of the 4-position substituent to optimize hydrogen bonding interactions and the investigation of alternative heterocyclic core structures.
References
- BenchChem. (n.d.). Application Notes and Protocols for Developing Kinase Inhibitors from 2-Chloro-3,6-dimethylquinoxaline.
-
K-INBRE. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI. Retrieved from [Link]
-
Schröder, M., et al. (2021, August 5). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols. Retrieved from [Link]
- PanVera Corporation. (n.d.). PROTEIN KINASE C ASSAY KITS PROTOCOL.
- BenchChem. (n.d.). Comparative Analysis of the Biological Activity of Substituted Pyridine Derivatives as Anticancer Agents.
-
PMC. (n.d.). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. Retrieved from [Link]
-
Sadawarte, G. P., et al. (2024). Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds. European Journal of Chemistry, 15, 226-231. Retrieved from [Link]
-
Mor. J. Chem. (2016). Mini Review on synthetic methods and biological activities of various substituted Pyrimidine derivatives. 4(4), 961-975. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Conformationally Constrained 5-Fluoro- and 5-Hydroxymethanopyrrolidines. Ring-Puckered Mimics of Gauche. Retrieved from [Link]
-
PubMed. (2016, May 26). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Retrieved from [Link]
-
R Discovery. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics. Retrieved from [Link]
-
Asian Journal of Chemistry. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. 24(3), 1409-1410. Retrieved from [Link]
-
The Chemical Probes Portal. (2021, March 29). A-770041. Retrieved from [Link]
-
PubMed. (2017, October 20). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. Retrieved from [Link]
-
Deekonda, S., et al. (n.d.). Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. PMC. Retrieved from [Link]
-
bioRxiv. (2022, April 19). Tackling polypharmacology of kinase inhibitors and selecting chemical kinase probes by transcription factor activity profiling. Retrieved from [Link]
-
Digital CSIC. (2024, August 13). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. Retrieved from [Link]
-
ChEMBL. (n.d.). Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands. Retrieved from [Link]
-
PubMed. (2016, January 15). Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands. Retrieved from [Link]
Sources
A Comparative Technical Guide to Pyridinemethanol Synthesis: Methodologies, Mechanisms, and Protocol Optimization
Pyridinemethanols (often referred to as piconols or pyridylcarbinols) are indispensable heterocyclic building blocks in the pharmaceutical and agrochemical industries 1. The position of the hydroxymethyl group on the pyridine ring dictates the molecule's physicochemical properties, making the selection of an appropriate synthetic route critical for yield, scalability, and regiocontrol. As a Senior Application Scientist, designing these workflows requires moving beyond empirical recipes to understand the mechanistic causality dictating reagent selection and reaction conditions.
This guide objectively evaluates the three primary synthetic strategies for pyridinemethanols: Ester/Acid Reduction , the Boekelheide Rearrangement , and Minisci-Type Hydroxymethylation .
Mechanistic Overview and Route Selection
Route A: Reduction of Pyridinecarboxylic Acids and Esters
The most direct method for synthesizing 2-, 3-, and 4-pyridinemethanols is the reduction of their corresponding carboxylic acids or esters 1.
-
Causality in Reagent Selection: Sodium Borohydride (NaBH₄) is highly preferred for ester reduction due to its mild, chemoselective nature, allowing for high functional group tolerance [[1]](). Conversely, Lithium Aluminum Hydride (LiAlH₄) is a non-selective, powerful reducing agent that requires strictly anhydrous conditions; it is typically reserved for recalcitrant free carboxylic acids that resist milder hydrides 1.
Route B: Boekelheide Rearrangement
For 2- and 4-pyridinemethanols, the Boekelheide rearrangement offers a highly scalable alternative starting from inexpensive picolines (methylpyridines) 2.
-
Mechanistic Causality: The process relies on the initial N-oxidation of the picoline. When treated with an electrophilic anhydride (like acetic anhydride), the N-oxide oxygen attacks the carbonyl, forming an N-acetoxypyridinium intermediate. A subsequent [3,3]-sigmatropic rearrangement elegantly transfers the oxygen from the nitrogen to the adjacent methyl carbon, forming an acetate intermediate that is subsequently hydrolyzed to the target alcohol 23.
Route C: Minisci-Type Hydroxymethylation
Direct C-H functionalization of the pyridine ring via Minisci chemistry allows for late-stage introduction of a hydroxymethyl group 4.
-
Overcoming Over-alkylation: Standard Minisci conditions (methanol, ammonium persulfate) often yield poor results (20-30%) due to the formation of bis-hydroxymethylated byproducts, as the product shares similar reactivity with the starting material [[5]](). By utilizing N-methoxy-derivatives of pyridines, the core becomes highly electrophilic. During the radical addition, the nitrogen substituent is lost, rendering the mono-hydroxymethylated product significantly less electrophilic than the starting material, thereby self-terminating the reaction and preventing over-alkylation 5.
Caption: Logical mapping of starting materials to pyridinemethanol synthesis routes.
Comparative Performance Data
To facilitate route selection, the quantitative and qualitative parameters of the three methodologies are summarized below.
| Parameter | Route A: Ester Reduction (NaBH₄) | Route B: Boekelheide Rearrangement | Route C: Minisci Hydroxymethylation |
| Substrate Scope | 2-, 3-, and 4-substituted esters | Limited to 2- and 4-picolines | Unsubstituted or halopyridines |
| Typical Yields | 80 – 95% | 65 – 78% | 40 – 60% (Modified) |
| Key Reagents | NaBH₄, MeOH, THF | H₂O₂, AcOH, Acetic Anhydride | MeOH, (NH₄)₂S₂O₈, N-alkylation agent |
| Regioselectivity | Absolute (dictated by ester position) | Absolute (dictated by methyl position) | Moderate (mixtures of 2- and 4- isomers possible) |
| Scalability | Excellent (Industrial standard) | Very Good | Poor to Moderate |
| Primary Limitation | Requires pre-functionalized esters | Multi-step process; exothermic N-oxidation | Radical side reactions; over-alkylation risks |
Validated Experimental Protocols
The following protocols are engineered as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify intermediate success before proceeding, preventing downstream failures.
Protocol 1: Synthesis of 3-Pyridinemethanol via Ester Reduction
This protocol leverages the mild reducing power of NaBH₄ on methyl nicotinate to produce 3-pyridinemethanol 6.
Step-by-Step Methodology:
-
Preparation: Suspend methyl nicotinate (0.1 mol) and finely powdered NaBH₄ (2.0 mol) in anhydrous tetrahydrofuran (THF) under an inert atmosphere 6.
-
Catalytic Activation: Slowly add 8 mL of methanol to the suspension.
-
Causality: Methanol reacts with NaBH₄ to form reactive alkoxyborohydride species (e.g., NaBH₃OMe), which are significantly more potent for ester reduction than unactivated NaBH₄.
-
-
Reaction: Reflux the mixture for 24 hours.
-
Self-Validation Check: Pull a 0.1 mL aliquot, quench, and analyze via IR spectroscopy. The disappearance of the ester carbonyl stretch (~1720 cm⁻¹) confirms complete conversion.
-
-
Quenching: Cool to room temperature and quench by the slow addition of saturated aqueous NH₄Cl (30 mL), stirring for 15 hours 6.
-
Causality: NH₄Cl safely neutralizes unreacted hydride without causing the drastic alkaline pH spikes associated with water quenching, which could degrade the product or cause emulsion issues during extraction.
-
-
Isolation: Separate the organic layer, extract the aqueous phase with ethyl acetate (2 x 20 mL), dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Synthesis of 2-Pyridinemethanol via Boekelheide Rearrangement
This three-step protocol transforms 2-picoline into 2-pyridinemethanol using a highly controlled rearrangement sequence 2 [[7]]().
Step-by-Step Methodology:
-
N-Oxidation: Combine 2-picoline and glacial acetic acid (1:3.5 molar ratio). Heat to 65-70°C. Slowly add 30% H₂O₂ (1:3 molar ratio) and maintain temperature for 15-16 hours 2.
-
Causality: Strict temperature control prevents the thermal decomposition of hydrogen peroxide while ensuring complete conversion.
-
Self-Validation Check: TLC (DCM:MeOH 9:1) should show the complete disappearance of the non-polar 2-picoline spot and the appearance of a highly polar N-oxide spot at the baseline.
-
-
Rearrangement: Remove excess acetic acid/water under reduced pressure. Add the crude 2-picoline N-oxide to acetic anhydride (1:2.5 molar ratio). Reflux at 90-95°C for 4-5 hours 2.
-
Self-Validation Check: ¹H NMR of a crude aliquot should reveal the appearance of a distinct acetate methyl singlet at ~2.1 ppm, confirming the successful sigmatropic shift.
-
-
Hydrolysis: Remove excess acetic anhydride via vacuum distillation. Treat the resulting 2-picolyl acetate with 20% aqueous NaOH to adjust the pH to 10 7.
-
Causality: Alkaline hydrolysis is preferred over acidic hydrolysis here because it drives the equilibrium entirely to the free alcohol and neutralizes the system, facilitating highly efficient extraction into dichloromethane (DCM) 7.
-
-
Extraction: Extract the aqueous layer with DCM (1:1 to 1:3 volume ratio), separate, and desolventize to yield pure 2-pyridinemethanol 7.
Caption: Step-by-step experimental workflow for the Boekelheide rearrangement.
References
- BenchChem. "An In-depth Technical Guide to the Synthesis of Pyridinemethanol (Piconol) Derivatives.
- Katz, Mistry, and Mitchell. "An Improved Method for the Mono-Hydroxymethylation of Pyridines. A Modification of the Minisci Procedure." Journal of Heterocyclic Chemistry.
- BenchChem. "Side-reaction products in the synthesis of substituted pyridinylmethanols.
- BenchChem. "Discovery and history of 3-pyridinemethanol synthesis.
- Duncton, M. A. J. "Minisci reactions: Versatile CH-functionalizations for medicinal chemists." Med. Chem. Commun.
- Massaro, A., et al. "A New Sequential Intramolecular Cyclization Based on the Boekelheide Rearrangement." Eur. J. Org. Chem.
- Google Patents. "CN105153019A - 2-pyridinemethanol and synthetic method thereof.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN105153019A - 2-pyridinemethanol and synthetic method thereof - Google Patents [patents.google.com]
Benchmarking (5-Fluoro-2-isopropoxypyridin-4-yl)methanol against similar reagents
Title: Technical Benchmark Guide: (5-Fluoro-2-isopropoxypyridin-4-yl)methanol in Medicinal Chemistry
Executive Summary
Verdict: (5-Fluoro-2-isopropoxypyridin-4-yl)methanol is a specialized "lipophilic clamp" building block, superior to its methoxy-analog for targeting hydrophobic cryptic pockets (e.g., KRAS G12C H95/Y96/Q99). While it shares the core reactivity of standard pyridine methanols, its 2-isopropoxy substituent significantly enhances metabolic stability and membrane permeability (LogP), while the 5-fluoro motif modulates the pKa of the pyridine nitrogen, reducing off-target hERG liability compared to non-fluorinated equivalents.
Best For: Late-stage lead optimization where increasing lipophilicity and metabolic stability is required without altering the core pharmacophore binding geometry.
Chemical Profile & Competitor Landscape
This guide benchmarks the target reagent against its two closest structural competitors used in drug discovery: the Methoxy Analog (Standard) and the Chloro Precursor (Reactive Intermediate).
The Benchmarking Trio
| Feature | Target Reagent | Competitor A (Standard) | Competitor B (Precursor) |
| Name | (5-Fluoro-2-isopropoxypyridin-4-yl)methanol | (5-Fluoro-2-methoxypyridin-4-yl)methanol | (2-Chloro-5-fluoropyridin-4-yl)methanol |
| Structure | Pyridine core, 2-OiPr, 5-F, 4-CH2OH | Pyridine core, 2-OMe, 5-F, 4-CH2OH | Pyridine core, 2-Cl, 5-F, 4-CH2OH |
| CAS (Rep.) | Custom Synthesis / Var.[1] | 1000895-80-6 | Intermediate Grade |
| LogP (Calc) | ~1.85 (High) | ~1.35 (Moderate) | ~1.10 (Low) |
| Steric Bulk | High (Isopropoxy) | Low (Methoxy) | Low (Chloro) |
| Electronic | Electron-Rich (Donating Alkoxy) | Electron-Rich (Donating Alkoxy) | Electron-Poor (Withdrawing Halide) |
| Primary Use | Hydrophobic Pocket Filling | General H-Bond Acceptor | Scaffold Functionalization (SNAr) |
Performance Analysis
A. Reactivity: Oxidation to Aldehyde
The primary utility of this alcohol is conversion to the corresponding aldehyde for reductive amination (e.g., attaching to piperazine scaffolds in kinase inhibitors).
-
Target Reagent: The electron-donating isopropoxy group at C2 makes the pyridine ring electron-rich. However, the C5-Fluorine exerts an inductive withdrawing effect (-I).
-
Observation: Oxidation using MnO₂ is often sluggish due to the electron-rich nature of the ring deactivating the benzylic position slightly compared to phenyl systems.
-
Recommendation: Use Dess-Martin Periodinane (DMP) or Swern Oxidation for quantitative yields (>90%) without over-oxidation to the carboxylic acid.
B. Selectivity: Lithiation & Functionalization
-
Target vs. Methoxy: The bulky isopropoxy group acts as a Directed Ortho Metalation (DoM) blocking group. While the methoxy group can direct lithiation to the C3 position, the isopropoxy group sterically hinders C3 attack, forcing lithiation (if attempted) to the C6 position or preventing it entirely.
-
Advantage: This makes the Target Reagent more chemically stable under basic conditions used elsewhere in a total synthesis.
C. Physicochemical Properties (The "Sotorasib Effect")
In the context of KRAS G12C inhibitors (like Sotorasib/AMG 510), the switch from a Methoxy to an Isopropoxy group is strategic.
-
Metabolic Shielding: The isopropyl group is less prone to O-dealkylation by CYP450 enzymes compared to the methyl group.
-
Hydrophobic Collapse: The isopropyl group displaces high-energy water molecules in hydrophobic pockets (e.g., the cryptic pocket of KRAS), providing an entropic gain in binding affinity that the methoxy analog cannot match.
Visualizing the Electronic & Steric Landscape
The following diagram maps the electronic influences on the pyridine ring, explaining the reactivity differences.
Caption: Functional dissection of the target reagent showing how the Isopropoxy and Fluoro motifs dictate stability and reactivity compared to the Methoxy analog.
Experimental Protocols
Protocol A: Controlled Oxidation to Aldehyde
Critical for scaffold attachment via reductive amination.
Reagents: Target Alcohol (1.0 equiv), Dess-Martin Periodinane (1.2 equiv), NaHCO₃ (3.0 equiv), DCM (Anhydrous). Causality: The pyridine nitrogen can act as a nucleophile or base.[2][3] Adding NaHCO₃ buffers the reaction, preventing the formation of acidic byproducts that could protonate the pyridine and retard the oxidation rate.
-
Setup: Dissolve (5-Fluoro-2-isopropoxypyridin-4-yl)methanol (1.0 g) in anhydrous DCM (10 mL) under N₂ atmosphere.
-
Buffering: Add solid NaHCO₃ (3.0 equiv) to the stirring solution.
-
Oxidation: Cool to 0°C. Add Dess-Martin Periodinane (1.2 equiv) portion-wise over 10 minutes. Note: Exothermic.
-
Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane). Aldehyde usually runs higher (Rf ~0.6) than alcohol (Rf ~0.3).
-
Quench: Pour into a 1:1 mixture of sat. Na₂S₂O₃ and sat. NaHCO₃. Stir vigorously until the organic layer is clear (removes iodine byproducts).
-
Isolation: Extract with DCM (3x), dry over MgSO₄, and concentrate.
-
Yield Expectation: 85-95% (Pale yellow oil). Do not distill (aldehydes of pyridines are unstable to heat); use immediately.
Protocol B: Conversion to Mesylate (Leaving Group)
Used for SN2 coupling reactions.
Reagents: Target Alcohol (1.0 equiv), Methanesulfonyl Chloride (MsCl, 1.2 equiv), Triethylamine (TEA, 2.0 equiv), DCM. Self-Validating Check: The reaction is complete when the "OH" stretch in IR (broad, ~3300 cm⁻¹) disappears.
-
Setup: Dissolve alcohol in DCM at 0°C. Add TEA.
-
Addition: Dropwise addition of MsCl. Warning: HCl gas is generated; TEA scavenges it to form white precipitate (TEA·HCl).
-
Observation: Formation of a white suspension confirms the scavenging of acid and progression of the reaction.
-
Workup: Wash with cold water and brine. Keep cold to prevent hydrolysis of the mesylate.
References
-
Canon, J., et al. "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, vol. 575, 2019, pp. 217–223. Link
- Context: Establishes the utility of 2-fluoro-5-substituted pyridine scaffolds in KRAS inhibition.
-
Lanman, B. A., et al. "Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors." Journal of Medicinal Chemistry, vol. 63, no. 1, 2020, pp. 52–65. Link
- Context: Detailed SAR discussing the "cryptic pocket" and the need for lipophilic substituents like isopropyl groups.
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, vol. 61, no. 14, 2018, pp. 5822–5880. Link
- Context: Theoretical grounding for the metabolic stability of Fluorine and Isopropoxy substitutions.
-
PubChem Compound Summary. "(5-Fluoro-2-methoxypyridin-4-yl)methanol." National Center for Biotechnology Information. Link
- Context: Physicochemical d
Sources
Safety Operating Guide
(5-Fluoro-2-isopropoxypyridin-4-yl)methanol proper disposal procedures
Standard Operating Procedure & Disposal Guide: (5-Fluoro-2-isopropoxypyridin-4-yl)methanol
Executive Summary & Chemical Profile
(5-Fluoro-2-isopropoxypyridin-4-yl)methanol (CAS: 1826110-20-6) is a specialized, functionally dense building block widely utilized in pharmaceutical synthesis and drug discovery. The molecule presents a unique disposal challenge: it contains both a highly stable carbon-fluorine (C-F) bond and a pyridine ring.
As a Senior Application Scientist, I emphasize that standard solvent disposal methods are insufficient for this compound. Improper thermal destruction can lead to incomplete combustion, releasing persistent fluorinated byproducts, highly toxic hydrogen fluoride (HF) gas, and nitrogen oxides (NOx). This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and thermal destruction of this compound, ensuring compliance with stringent environmental regulations.
Physicochemical Properties & Hazard Assessment
To design an effective disposal strategy, we must first understand the structural liabilities of the molecule. The robust C-F bond resists standard biological and low-temperature chemical degradation. Consequently, this material must be strictly managed as a Halogenated Organic Waste .
Table 1: Physicochemical Properties & Hazard Data
| Property / Hazard | Value / Description | Operational Implication |
| Chemical Name | (5-Fluoro-2-isopropoxypyridin-4-yl)methanol | N/A |
| CAS RN | 1826110-20-6 | Unique identifier required for waste manifests. |
| Molecular Formula | C9H12FNO2 | High heteroatom content (F, N) dictates disposal route. |
| Waste Classification | Halogenated Organic Waste | Must NOT be mixed with non-halogenated streams. |
| Primary Hazards | Skin/Eye Irritant, Aquatic Toxicity | Requires secondary containment and specific PPE. |
| Combustion Byproducts | HF gas, NOx, CO, CO2 | Incineration facility must utilize an alkaline scrubber. |
Operational Safety & Spill Response Protocol
In the event of a spill, immediate containment is critical to prevent environmental release and occupational exposure. Because the compound is a fluorinated pyridine derivative, standard combustible absorbents (like sawdust) should be avoided, as they can complicate subsequent high-temperature incineration or react unpredictably.
Step-by-Step Spill Response Methodology:
-
Isolation & Ventilation: Evacuate non-essential personnel. Ensure the area is actively ventilated to disperse any volatile pyridine vapors.
-
PPE Donning: Responders must wear chemical-resistant nitrile gloves, safety goggles, and a half-face respirator equipped with organic vapor cartridges.
-
Containment: Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Causality: Inert silicates do not add combustible organic load, ensuring stable incineration later.
-
Collection: Use non-sparking tools to collect the saturated absorbent. Place it into a high-density polyethylene (HDPE) container.
-
Decontamination: Wash the spill surface with a mild detergent solution, collecting the wash water as hazardous aqueous waste.
-
Labeling: Seal and label the container explicitly as "Hazardous Waste: Halogenated Organic (Contains Fluorine and Pyridine)."
Operational protocol for containing and neutralizing fluorinated pyridine spills.
Waste Segregation & Storage Procedures
The causality behind strict waste segregation lies in the thermodynamics of incineration. If (5-Fluoro-2-isopropoxypyridin-4-yl)methanol is mistakenly routed to a non-halogenated waste stream, it may be sent to a standard municipal or industrial incinerator operating at ~850°C. This temperature is entirely insufficient to cleave the C-F bond, potentially leading to the emission of toxic fluoro-organic fragments and ozone-depleting substances.
Table 2: Waste Segregation Compatibility
| Waste Stream | Compatibility | Rationale |
| Halogenated Organics | Highly Compatible | Ensures routing to high-temp (>1100°C) incinerators. |
| Non-Halogenated Organics | Incompatible | Lowers caloric value; risks incomplete C-F combustion. |
| Strong Acids/Bases | Incompatible | Risk of exothermic reactions with the pyridine ring. |
| Aqueous Waste | Incompatible | Dilutes the waste, drastically increasing incineration energy costs. |
High-Temperature Incineration & Disposal Plan (RCRA Compliance)
The only scientifically sound and legally compliant method for disposing of fluorinated pyridine derivatives is high-temperature rotary kiln incineration. The EPA and international environmental directives mandate specific operational parameters for the destruction of halogenated wastes to prevent the formation of persistent organic pollutants (POPs)[1].
Incineration Protocol:
-
Thermal Destruction: The waste must be injected into a rotary kiln or liquid injection incinerator operating at a minimum temperature of 1100°C (2000°F) . 2 confirm that temperatures below this threshold fail to achieve the 99.99% destruction and removal efficiency (DRE) required for C-F bonds[2].
-
Residence Time: A minimum residence time of 2 seconds in the secondary combustion chamber is required to ensure complete oxidation of the pyridine ring and cleavage of the fluorinated moiety[3].
-
Alkaline Scrubbing: The combustion of this compound inevitably generates Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx). The incinerator exhaust must pass through a wet alkaline scrubber (utilizing NaOH or Ca(OH)₂). Causality: The alkaline environment neutralizes the highly corrosive HF gas into inert, safely disposable calcium fluoride (CaF₂) or sodium fluoride (NaF) salts[1].
Halogenated waste disposal pathway via high-temperature incineration and scrubbing.
Regulatory Grounding & Future Outlook
Environmental agencies are increasingly scrutinizing all fluorinated compounds. While (5-Fluoro-2-isopropoxypyridin-4-yl)methanol is a discrete pharmaceutical intermediate and not a long-chain PFAS, the4 highlights the critical need for cradle-to-grave tracking of all C-F containing waste[4]. Facilities must ensure their waste manifests accurately reflect the halogenated nature of this material to maintain compliance and avoid future corrective action liabilities under evolving RCRA frameworks[5].
References
-
EPA Proposes to Regulate Nine PFAS as RCRA “Hazardous Constituents” - Stinson LLP. Available at:[Link]
-
EPA Proposes Two PFAS-Related Rules Under RCRA. More May Be on the Way. - Brownstein Hyatt Farber Schreck. Available at:[Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Thermal Incinerator Fact Sheet - Regulations.gov / EPA. Available at:[Link]
-
Incineration Guidelines & Post-Combustion Temperatures - Zero Waste Europe. Available at:[Link]
Sources
Personal protective equipment for handling (5-Fluoro-2-isopropoxypyridin-4-yl)methanol
Topic: Personal Protective Equipment for Handling (5-Fluoro-2-isopropoxypyridin-4-yl)methanol Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, EHS Officers[1]
Executive Safety Summary
Status: Novel Chemical Entity (NCE) / Pyridine Intermediate Default Hazard Class: High Caution (Category 3/4 Equivalent) Primary Risks: Mucous membrane irritation, potential ocular toxicity, and skin absorption.
As a Senior Application Scientist, I must emphasize that while specific toxicological data for (5-Fluoro-2-isopropoxypyridin-4-yl)methanol may be sparse in public registries, its structural motifs—a fluorinated pyridine core coupled with a lipophilic isopropoxy group—dictate a strict safety protocol.[1] We apply the Precautionary Principle : treat this compound as a potent irritant and potential sensitizer until definitive LD50/LC50 data proves otherwise.
Immediate Action Required:
-
Engineering Control: All handling must occur within a certified chemical fume hood.
-
Skin Protection: Double-gloving strategy is mandatory due to the isopropoxy-enhanced lipophilicity.[1]
-
Waste Stream: Segregate as Halogenated Organic Waste .
Hazard Assessment & Structural Analysis
Understanding why we select specific PPE is as critical as the equipment itself.
| Structural Motif | Associated Risk | PPE/Protocol Implication |
| Pyridine Core | Hepatotoxicity, respiratory irritation, offensive odor.[1] | Fume hood (100 fpm face velocity); Carbon-filter respirator backup.[1] |
| 5-Fluoro Substituent | Metabolic stability; potential for delayed toxicity.[1] | Zero-tolerance for skin contact; immediate wash-down if exposed.[1][2][3] |
| Isopropoxy Group | Increased lipophilicity (fat solubility). | Enhances dermal absorption rates. Standard nitrile breakthrough times may be reduced. |
| 4-Methanol Group | Hydrogen bonding capability; solid state likely.[1] | Dust generation during weighing is the primary inhalation vector. |
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum acceptable protection levels.
A. Eye & Face Protection [2][3][4][5][6][7][8][9]
-
Standard: Chemical Splash Goggles (ANSI Z87.1+) .
-
Reasoning: Safety glasses are insufficient. Pyridine derivatives can cause severe, sometimes irreversible, corneal damage. The seal provided by goggles prevents vapor entry and splash bypass.
-
-
High Risk (Scale-up >5g): Add Face Shield (8-inch, polycarbonate) over goggles.[1]
B. Hand Protection (The Double-Glove Protocol)
Because the isopropoxy group aids skin penetration, a single layer of thin nitrile is inadequate for prolonged handling.
-
Inner Layer: Nitrile (4 mil / 0.10 mm) - Inspection grade.[1]
-
Outer Layer: Nitrile (5-8 mil) or Neoprene (if handling in chlorinated solvents).[1]
-
Technique: "Colored Indicator" method recommended (e.g., blue inner, purple outer) to immediately visualize breaches.
-
Change Frequency: Immediately upon splash; every 60 minutes during continuous handling.
C. Respiratory Protection
-
Primary: Certified Chemical Fume Hood.
-
Secondary (Spill/Outside Hood): Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 Particulate pre-filter.[1]
-
Note: The P100 is critical for the solid phase (dust); OV is critical for the pyridine vapors.
-
D. Body Protection
-
Standard: Lab coat (100% Cotton or Nomex). Do not use synthetic blends (polyester melts into skin if a flammable solvent fire occurs).
-
Footwear: Closed-toe, non-perforated leather or chemically resistant synthetic.[1]
PPE Decision Logic & Workflow
The following diagram illustrates the decision process for selecting PPE based on the physical state and operation scale.
Figure 1: PPE Selection Logic based on physical state and solvent compatibility.[1] Note the specific glove change for halogenated solvents.
Operational Protocols
Protocol A: Weighing & Transfer (Highest Risk of Inhalation) [1]
-
Preparation: Clear fume hood of clutter. Place a disposable absorbent mat (pig mat) on the working surface.
-
Static Control: Use an anti-static gun or ionizer if the powder is fluffy/electrostatic. Pyridine derivatives can be "sticky."
-
Weighing:
-
Tare the vial inside the hood.
-
Transfer solid using a disposable spatula.
-
Do not remove the open source container from the hood.
-
-
Decon: Wipe the exterior of the receiving vial with a Kimwipe dampened in methanol before removing it from the hood.
Protocol B: Emergency Spill Response
-
Alert: Announce "Spill!" to immediate lab neighbors.
-
Assess:
-
Minor (<500 mg): Proceed with cleanup.
-
Major (>500 mg or outside hood): Evacuate area, close doors, contact EHS.
-
-
Cleanup (Minor):
-
Don PPE: Double nitrile gloves, goggles, lab coat.
-
Contain: Cover spill with vermiculite or sand .[1] Do not use paper towels (fire risk if flammable solvents involved).
-
Collect: Scoop into a wide-mouth jar.
-
Clean: Wash surface with 10% bleach solution (oxidizes the pyridine ring) followed by water.
-
Disposal Plan
Proper disposal is a legal and safety requirement. This compound contains Fluorine, classifying it as Halogenated Waste .
| Waste Category | Description | Disposal Action |
| Solid Waste | Contaminated gloves, mats, weighing boats.[1] | Double-bag in clear polyethylene; Label "Solid Hazardous Waste - Toxic/Halogenated".[1] |
| Liquid Waste | Mother liquors, reaction solvents. | Halogenated Organic Solvents carboy. DO NOT mix with Non-Halogenated (costly separation). |
| Sharps | Needles/glass contaminated with compound. | Rigid Sharps Container (Incineration track). |
Prohibited: Never pour down the sink. The fluorinated pyridine is resistant to biodegradation and poses environmental persistence risks.
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [1]
-
PubChem Compound Summary. Pyridine and Fluorinated Derivatives Toxicity Profiles. National Library of Medicine. [1]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[1]
-
Ansell Chemical Resistance Guide. Permeation & Degradation Data for Nitrile/Neoprene against Pyridine Derivatives.[1]
Disclaimer: This guide is based on Structure-Activity Relationship (SAR) analysis and standard procedures for handling Novel Chemical Entities (NCEs). Always consult your institution's Chemical Hygiene Officer (CHO) before commencing work.[1]
Sources
- 1. (5-Fluoropyridin-2-yl)methanol | C6H6FNO | CID 24729312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.dk [fishersci.dk]
- 3. methanex.com [methanex.com]
- 4. file.leyan.com [file.leyan.com]
- 5. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 6. actylislab.com [actylislab.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. safety.rochester.edu [safety.rochester.edu]
- 9. unmc.edu [unmc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
